Itacitinib

Catalog No.
S531018
CAS No.
1334298-90-6
M.F
C26H23F4N9O
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itacitinib

CAS Number

1334298-90-6

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

INCB39110; INCB 39110; INCB-39110; INCB039110; INCB-039110; INCB 039110; Itacitinib; 1334298-96-2

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

The exact mass of the compound Itacitinib is 553.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Itacitinib JAK1 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Itacitinib (INCB039110) is an ATP-competitive small molecule inhibitor that selectively targets the JAK homology 1 (JH1) tyrosine kinase domain of JAK1 [1].

  • Core Signaling Pathway: The JAK-STAT pathway is a cornerstone of cellular signaling for over 50 cytokines, growth factors, and hormones. Upon cytokine binding to its cognate receptor, JAKs are activated via trans-phosphorylation. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs. The phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene transcription, influencing processes like immune cell activation and proliferation [1] [2].
  • Selective JAK1 Inhibition: this compound demonstrates high selectivity for JAK1 over other JAK family members in enzymatic assays. This selectivity is anticipated to minimize risks associated with broader JAK inhibition while effectively reducing pro-inflammatory cytokines that signal through JAK1 [1].

The diagram below illustrates the core JAK-STAT signaling pathway and this compound's specific inhibitory action.

g Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT JAK2->STAT Gene Gene STAT->Gene Translocation & Transcription This compound This compound This compound->JAK1 Inhibits

Figure 1: this compound selectively inhibits cytokine signaling via JAK1. Cytokine binding activates receptor-associated JAKs, which phosphorylate STAT proteins. This compound binds to JAK1's kinase domain, blocking downstream STAT activation and pro-inflammatory gene transcription.

Quantitative Selectivity and Cellular Activity

This compound's high selectivity for JAK1 has been quantitatively established through biochemical and cellular assays, as summarized in the table below.

Table 1: Biochemical and Cellular Potency (IC₅₀) of this compound [1]

Assay Type JAK1 JAK2 JAK3 TYK2
Biochemical Enzyme Assay (nM) 3.2 nM 71.6 nM >2000 nM 818 nM
Cellular pSTAT Assay (nM) 144 nM 1412 nM >5000 nM 4519 nM

Key Findings from Preclinical Data:

  • High Selectivity: this compound is 22-fold selective for JAK1 over JAK2, >600-fold selective over JAK3, and 256-fold selective over TYK2 in enzymatic assays [1].
  • Functional Potency: this compound potently inhibited IL-6-induced STAT3 phosphorylation (IC₅₀ = 144 nM) and IFNγ-induced STAT1 phosphorylation (IC₅₀ = 126 nM) in human whole blood, confirming functional activity in a physiologically relevant setting [1].

Key Experimental Models and Protocols

Preclinical studies utilized established models to demonstrate this compound's efficacy in reducing inflammation without compromising anti-tumor immunity.

Table 2: Summary of Key Preclinical Experimental Models [3]

Model Type Inducing Agent / Cell Type Key Measured Outcomes Finding with this compound
In Vivo CRS Concanavalin-A or anti-CD3ε antibody in mice Plasma cytokines (IFN-γ, IL-6, etc.) Significantly reduced multiple CRS-related cytokines
CAR T-cell Co-culture Human CAR T-cells with target tumor cells Cytokine levels, CAR T-cell proliferation, tumor cell killing Reduced cytokines; did not inhibit CAR T-cell proliferation or cytotoxicity
In Vivo Tumor Model CD19-CAR T-cells in tumor-bearing mice Tumor growth, CAR T-cell expansion Unabated antitumor activity and CAR T-cell expansion

Detailed Methodologies:

  • T-cell Proliferation Assay: Human T-cells were activated with anti-CD3/CD28 beads and treated with this compound (50-1000 nM). Proliferation was tracked over 10 days using counting beads, showing no significant inhibition at clinically relevant doses (~50-100 nM) [3].
  • Cytotoxicity Assay: Luciferase-expressing tumor cells were co-cultured with CAR T-cells. After 17 hours, luciferase activity was measured. Percent lysis was calculated as [1 - (RLU_experimental / RLU_max)] * 100. This compound did not impair cytotoxicity [3].
  • Cytokine Measurement: Plasma or supernatant cytokines were quantified using multiplex electrochemiluminescence assays (Meso Scale Discovery), confirming dose-dependent reduction of IFN-γ, IL-6, IL-10, and TNF-α [3].

Clinical Evidence and Applications

  • Prevention of Cytokine Release Syndrome (CRS): A Phase 2 study (INCB 39110-211) demonstrated that prophylactic this compound (200 mg twice daily) significantly reduced the incidence of grade ≥2 CRS by day 14 compared to placebo (17.4% vs 56.5%) in patients receiving immune effector cell (IEC) therapy without negatively impacting CAR T-cell expansion [4]. This supports the hypothesis that selective JAK1 inhibition can decouple excessive inflammation from anti-tumor efficacy [3].
  • Graft-Versus-Host Disease (GvHD): this compound has shown preliminary efficacy in patients with acute GvHD and is being evaluated in clinical trials (e.g., NCT03846479, NCT03320642) [1].
  • Oncology Applications: this compound has been investigated in solid tumors, including combination therapy with nab-paclitaxel and gemcitabine in pancreatic cancer, showing an acceptable safety profile and clinical activity [5]. An ongoing Phase Ib study is evaluating this compound as a second-line treatment for advanced hepatocellular carcinoma (HCC) [6].

This compound represents a targeted therapeutic strategy with a well-characterized mechanism, high JAK1 selectivity, and promising clinical data for inflammatory complications of novel immunotherapies.

References

Itacitinib Profile and Available Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib is a selective JAK1 inhibitor that has been investigated in clinical settings, including in combination with CAR-T cell therapy for diffuse large B-cell lymphoma (DLBCL) [1]. The table below summarizes the key information gathered from the search results.

Aspect Details from Search Results
Drug Class Selective Janus kinase 1 (JAK1) inhibitor [2]
Clinical Context Studied for pre-modulation in DLBCL receiving CAR-T cell therapy (Axi-cel) [1]
Dosing in Clinical Trial 200 mg administered orally once daily [1]
Key Pharmacokinetic Consideration Concomitant use of strong CYP3A4 inhibitors is an exclusion criterion in clinical trials, indicating a clinically significant metabolic pathway [1]
Clinical Efficacy Note A phase III trial (GRAVITAS-301) showed a higher day-28 Overall Response Rate (ORR) vs. placebo (74% vs. 66%), but the difference did not meet the prespecified threshold for statistical significance [2]

Experimental Protocols for CYP3A4 Interaction Studies

Although specific protocols for this compound were not detailed in the search results, the general methodologies for evaluating drug-CYP3A4 interactions are well-established in drug development. The diagram below outlines a typical clinical DDI study workflow.

G start Study Objective: Assess effect of CYP3A4 modulators on Drug PK design Study Design: Open-label, fixed-sequence or crossover start->design cohorts Cohorts: • Drug Alone (Control) • Drug + CYP3A4 Inhibitor • Drug + CYP3A4 Inducer design->cohorts admin Drug Administration: Single or multiple doses under fasting/fed conditions cohorts->admin sampling PK Blood Sampling: Serial sampling over multiple days/post-dose admin->sampling analysis Bioanalysis: LC-MS/MS measurement of drug & metabolite concentrations in plasma sampling->analysis pk_calc PK Parameter Calculation: Cmax, AUC, T½, CL/F analysis->pk_calc comparison Statistical Comparison: Geometric Mean Ratios (GMR) with 90% Confidence Intervals pk_calc->comparison

Clinical DDI study workflow

The search results describe the following standard approaches used in such analyses [3] [4]:

  • Clinical DDI Studies: These are dedicated trials in healthy volunteers or patients. As seen with other drugs like ritlecitinib and dordaviprone, study designs often compare the pharmacokinetics of the investigational drug when given alone versus when co-administered with a strong CYP3A4 inhibitor (e.g., itraconazole) or inducer (e.g., rifampin) [3] [4].
  • Bioanalytical Method: Concentrations of the drug and its metabolites in plasma are typically quantified using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods [4].
  • Data Analysis: The key outcome is the Geometric Mean Ratio (GMR)—the ratio of the drug's exposure (AUC, Cmax) when given with the modulator compared to when given alone. Regulatory guidances have specific thresholds (e.g., a GMR > 1.25 may be considered clinically significant) to classify the interaction potential [3].

References

Summary of Itacitinib Preclinical In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Model Induction Method Itacitinib Dosing Regimen Key Efficacy Findings Citation
Graft-versus-Host Disease (GvHD) Major histocompatibility complex-mismatched mouse model Prophylactic and therapeutic dosing Significantly inhibited weight loss; improved GvHD clinical scores; improved survival [1].
Hemophagocytic Lymphohistiocytosis (HLH) CpG-induced (Secondary HLH); LCMV-infected Prf1-/- mice (Primary HLH) Oral administration Improved survival & clinical scores in CpG-model; suboptimal efficacy in LCMV-induced primary HLH [2].
Inflammatory Bowel Disease Three distinct mouse models (e.g., TNBS-induced colitis) Oral and localized intracolonic (cannula) administration Reduced symptom severity; accelerated recovery; localized low-dose administration was highly efficacious [3].
Arthritis Experimentally-induced rodent model Oral administration Ameliorated symptoms and pathology in a dose-dependent manner [3].
Cytokine Release Syndrome (CRS) ConA or anti-CD3ε antibody-induced mouse model 60 or 120 mg/kg, orally (prophylactic or therapeutic) Significantly and dose-dependently reduced multiple CRS-related cytokines (e.g., IFN-γ, IL-6) [4].
CAR T-cell Anti-tumor Activity CD19+ tumor-bearing immunodeficient (NSG) mice Oral treatment concurrent with CAR T-cell transfer Did not inhibit the antitumor activity of adoptively transferred human CD19-CAR T-cells [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments that provide the foundational evidence for this compound's application.

CAR T-cell Therapy & Cytokine Release Syndrome (CRS) Model

This model assessed this compound's potential to prevent CRS without compromising CAR T-cell function [4].

  • In Vivo CRS Induction: CRS was induced in BALB/c mice via intravenous (IV) injection of either Concanavalin-A (ConA; 20 mg/kg) or a anti-CD3ε antibody (100 μg).
  • This compound Dosing: Mice were orally dosed with this compound at 60 or 120 mg/kg, either 60 minutes prior to (prophylactic) or 30 minutes after (therapeutic) CRS induction.
  • Sample Collection & Analysis: Animals were sacrificed two hours post-CRS induction. Blood was collected, and plasma cytokines (e.g., IFN-γ, IL-2, IL-6, IL-10, TNF-α) were quantified using a multi-spot assay system (Meso Scale Discovery).
  • CAR T-cell Anti-tumor Assay: CD19-CAR T-cells were adoptively transferred into CD19+ tumor-bearing immunodeficient NSG mice. Oral this compound treatment was administered concurrently. Tumor burden and CAR T-cell expansion and function were monitored.
Hemophagocytic Lymphohistiocytosis (HLH) Models

This study compared the efficacy of this compound against other JAK inhibitors [2].

  • Secondary HLH Model: Induced in mice by repeated injections of CpG oligodeoxynucleotides.
  • Primary HLH Model: Perforin-deficient (Prf1-/-) mice were infected with lymphocytic choriomeningitis virus (LCMV).
  • Dosing & Assessment: Mice were treated with this compound, and efficacy was evaluated based on survival and clinical scores. The effect on IFN-γ-induced STAT1 phosphorylation was measured both in vitro and in vivo. RNA-sequencing of splenocytes was performed to analyze transcriptional impacts.
Inflammatory Bowel Disease (Colitis) Model

This model demonstrated the effect of localized JAK1 inhibition [3].

  • Model Induction: Colitis was induced in mice using 2,4,6-Trinitrobenzenesulfonic acid (TNBS).
  • Dosing: this compound was administered either orally or via localized instillation directly into the colon using a cannula.
  • Outcome Measures: Disease activity was monitored based on symptom onset, severity (e.g., weight loss, diarrhea), and recovery time.

Mechanism of Action and Experimental Workflow

This compound is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) [3]. It targets the JAK-STAT signaling pathway, which is central to the transduction of signals for over 50 cytokines and growth factors [5]. The following diagram illustrates the signaling pathway and this compound's mechanism.

G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK_Other JAK2/TYK2 Receptor->JAK_Other STAT STAT Protein JAK1->STAT Phosphorylation JAK_Other->STAT pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTrans Gene Transcription (Inflammation, Cell Survival) Nucleus->GeneTrans This compound This compound (JAK1i) This compound->JAK1  Inhibits

This compound selectively inhibits JAK1, blocking downstream STAT phosphorylation and pro-inflammatory gene transcription [4] [3] [5].

The general workflow for in vivo efficacy studies typically involves model establishment, compound administration, and multi-faceted endpoint analysis, as summarized below.

G Start In Vivo Study Start SM 1. Disease Model Establishment (CpG/LCMV for HLH, TNBS for Colitis, ConA/αCD3 for CRS, MHC-mismatch for GvHD) Start->SM Itac 2. This compound Administration (Oral, often prophylactic or therapeutic) SM->Itac Assess 3. Endpoint Assessment Itac->Assess Clinical Clinical Scoring (Survival, Weight, Symptoms) Assess->Clinical Sample Sample Collection (Blood, Tissue, Spleen) Assess->Sample Analysis Downstream Analysis Sample->Analysis Cytokine Cytokine Measurement (MSD/ELISA) Analysis->Cytokine PD Pharmacodynamics (pSTAT inhibition) Analysis->PD Transcript Transcriptomics (RNA-seq) Analysis->Transcript

General workflow for this compound in vivo efficacy studies, encompassing model establishment, dosing, and multi-parameter analysis [4] [3] [2].

Key Research Insights

  • JAK1 Selectivity is Key: this compound's selective JAK1 inhibition effectively reduces inflammation driven by cytokines like IL-6 [4] [3], while potentially avoiding hematological toxicities associated with JAK2 inhibition [2] [1].
  • Efficacy is Model-Dependent: this compound showed robust efficacy in CRS and secondary HLH models [4] [2], but combined JAK1/JAK2 inhibition was superior in a more immunopathogenic primary HLH model [2].
  • Local Action Can Be Sufficient: In colitis, local JAK1 inhibition in the colon was highly effective with minimal systemic exposure, suggesting potential for topical applications [3].

References

Comprehensive ADME Profile and Clinical Pharmacokinetics of Itacitinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Itacitinib (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor currently in development for various immunological and oncological indications, most notably for the treatment of acute and chronic graft-versus-host disease (GVHD) [1]. As a small molecule therapeutic, this compound targets the JAK-STAT signaling pathway, which functions as a central communication node for over 50 cytokines and plays a pivotal role in immune regulation, hematopoiesis, and inflammation [2]. The JAK-STAT pathway has been implicated in numerous disease states, including autoimmune conditions, hematological disorders, and certain cancers [3] [2]. This compound is administered orally as a sustained-release (SR) tablet formulation, which allows for once-daily dosing with improved pharmacokinetic properties including a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations [4]. This comprehensive technical review examines the absorption, distribution, metabolism, and excretion properties of this compound, along with clinical pharmacokinetics and pharmacologically-based dosing recommendations.

JAK-STAT Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the JAK-STAT signaling pathway and this compound's specific mechanism of action at the molecular level.

jak_stat Cytokine Cytokine Ligand (IL-6, IFN-γ, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation Phosphorylation Phosphorylation JAK->Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation GeneTrans Gene Transcription (Proliferation, Inflammation, Immune Response) Nucleus->GeneTrans This compound This compound (JAK1 Inhibitor) This compound->JAK Selective Inhibition

Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits JAK1, preventing phosphorylation and subsequent activation of STAT proteins, thereby modulating downstream gene transcription involved in inflammation and immune responses.

Comprehensive ADME Properties

Absorption

This compound is administered orally as a sustained-release tablet formulation, which was specifically designed to provide once-daily dosing convenience with improved pharmacokinetic parameters compared to immediate-release formulations [4]. The absorption profile of this compound is characterized by a complex, dose-dependent nonlinear absorption process with dual first-order absorption pathways and lag times [5].

Key Absorption Parameters:

  • Administration: this compound is administered orally without regard to food, as studies have shown that food intake does not significantly affect its absorption profile [4].
  • Absorption Kinetics: Population pharmacokinetic analyses have identified that this compound follows a dual first-order absorption model with two distinct absorption pathways, each with their own lag times [5].
  • Formulation Advantages: The sustained-release formulation provides a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations, supporting once-daily dosing while maintaining stable therapeutic concentrations [4].
Distribution

Once absorbed, this compound demonstrates a distribution profile consistent with many small molecule kinase inhibitors, characterized by extensive tissue distribution and moderate plasma protein binding.

Distribution Characteristics:

  • Structural Model: Population pharmacokinetic analyses indicate that this compound follows a two-compartment model with first-order elimination [5] [1].
  • Protein Binding: Plasma protein binding is moderate, with an average unbound fraction of 25.6% in healthy participants [6]. This protein binding profile remains consistent across special populations, including those with hepatic impairment, where the unbound fraction shows minimal changes (25.7% in moderate hepatic impairment and 31.5% in severe hepatic impairment) [6].
Metabolism

This compound undergoes extensive hepatic metabolism, which represents the primary elimination pathway for the drug.

Table 1: this compound Metabolism Profile

Metabolic Characteristic Details Clinical Implications
Primary Metabolic Pathway Hepatic metabolism via cytochrome P450 system [4] Significant drug-drug interactions with CYP3A modulators
Specific CYP Isoenzyme CYP3A4 (primary) [4] [1] Contraindicated with strong CYP3A inducers; requires dose adjustment with strong inhibitors
Effect of Strong CYP3A Inhibition 42-39% decrease in clearance [5] [1] Dose reductions recommended: 300 mg → 200 mg; 400 mg → 300 mg; 600 mg → 400 mg
Effect of Strong CYP3A Induction Approximately 80% decrease in exposure [4] Concomitant use not recommended
Excretion

Unlike many pharmaceutical agents, renal elimination plays a minimal role in the clearance of this compound, which has significant implications for dosing in patients with renal impairment.

Excretion Pathways:

  • Renal Excretion: Only approximately 8.4% of an administered this compound dose is eliminated unchanged in the urine [4]. This minimal renal excretion suggests that renal impairment is unlikely to significantly impact this compound pharmacokinetics.
  • Fecal Excretion: While not quantitatively detailed in the available literature, based on the minimal renal excretion and extensive hepatic metabolism, the majority of this compound and its metabolites are likely excreted in the feces via biliary elimination.
  • Dialyzability: this compound is not significantly removed by hemodialysis, with studies showing similar exposure profiles in patients with end-stage renal disease regardless of whether dosing occurred before or after hemodialysis sessions [4].

Clinical Pharmacokinetics in Special Populations

Renal Impairment

Table 2: The Effect of Renal Impairment on this compound Pharmacokinetics

Renal Function Group Cmax Ratio vs. Normal (90% CI) AUC0-∞ Ratio vs. Normal (90% CI) Dosing Recommendation
Normal Renal Function (eGFR ≥90 mL/min/1.73 m²) Reference [4] Reference [4] Standard dosing
Severe Renal Impairment (eGFR <30 mL/min/1.73 m², not on dialysis) 1.65 (1.13-2.39) [4] 2.23 (1.56-3.18) [4] No dose adjustment recommended [4]

| ESRD (Period 1) (dosed before hemodialysis) | 0.71 (0.49-1.03) [4] | 0.81 (0.57-1.16) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] | | ESRD (Period 2) (dosed after hemodialysis) | 0.83 (0.57-1.20) [4] | 0.95 (0.66-1.35) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] |

The geometric mean ratios presented in Table 2 demonstrate that severe renal impairment results in increased this compound exposure (65% increase in Cmax and 123% increase in AUC), while end-stage renal disease patients showed similar or slightly reduced exposure compared to those with normal renal function [4]. Despite these variations, the magnitude of exposure changes was not considered clinically relevant based on the overall risk-benefit profile of this compound, and no dose adjustments are recommended for any degree of renal impairment [4].

Hepatic Impairment

Hepatic impairment has a more substantial effect on this compound pharmacokinetics, consistent with its extensive hepatic metabolism.

Table 3: The Effect of Hepatic Impairment on this compound Pharmacokinetics

Hepatic Function Group Cmax Ratio vs. Normal (90% CI) AUC0-∞ Ratio vs. Normal (90% CI) Clinical Implications
Normal Hepatic Function Reference [6] Reference [6] Standard dosing

| Moderate Hepatic Impairment (Child-Pugh B) | 1.95 (1.14-3.35) [6] | 2.51 (1.54-4.08) [6] | ~2.5-fold increase in total exposure; final dosing recommendations pending phase III data | | Severe Hepatic Impairment (Child-Pugh C) | 3.48 (1.94-6.23) [6] | 4.08 (2.41-6.89) [6] | ~4-fold increase in total exposure; dose reduction likely required |

The substantial increase in this compound exposure observed in patients with hepatic impairment reflects the critical role of hepatic metabolism in the drug's elimination [6]. Unlike renal impairment, hepatic dysfunction significantly affects this compound clearance, necessitating careful consideration of dosing in this population.

Other Covariate Effects

Population pharmacokinetic analyses have identified several additional factors that influence this compound disposition:

  • Patient Population: Individuals with acute GVHD demonstrated 38% lower clearance compared to healthy volunteers [1]. This population effect was also observed on apparent intercompartmental clearance and lag time of the secondary absorption compartment [5].
  • Drug-Drug Interactions: Coadministration with strong CYP3A inhibitors decreases this compound clearance by 39-42% [5] [1], while strong CYP3A inducers decrease exposure by approximately 80% [4].
  • Demographic Factors: Age, body weight, sex, race, ethnicity, and mild hepatic impairment did not demonstrate clinically relevant effects on this compound exposure and do not require dose adjustments [1].

Experimental Methodologies in this compound PK Studies

Study Design Approaches

Renal Impairment Study Design: The effect of renal impairment on this compound pharmacokinetics was evaluated using a single-dose, open-label, parallel-group study design [4]. Participants were classified into renal function groups based on estimated glomerular filtration rate (eGFR) calculated using the Modification of Diet in Renal Disease equation. The study included participants with normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10), severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8), and end-stage renal disease (eGFR <30 mL/min/1.73 m², on hemodialysis; n=8) [4]. In the ESRD group, participants received this compound in two treatment periods: once 4 hours before hemodialysis and once 1 hour after hemodialysis completion to assess dialyzability [4].

Hepatic Impairment Study Design: The hepatic impairment study followed an open-label, parallel-group design where participants with moderate hepatic impairment (Child-Pugh B, n=8), severe hepatic impairment (Child-Pugh C, n=6), and normal hepatic function (n=8) received a single 300-mg dose of this compound after an overnight fast [6]. Blood samples were collected serially through 96 hours after dosing, with an additional sample at 4 hours post-dose for protein binding determination [6].

Bioanalytical Methods

This compound concentrations in biological matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4]:

  • Plasma Assay: A validated LC-MS/MS method with a linear range of 5 to 5000 nmol/L was used for plasma samples. Interassay precision for this assay ranged from 1.7% to 3.5% (CV%), with interassay accuracy ranging from -3.3% to 1.6% [4].
  • Urine Assay: Urine samples were analyzed using a validated LC-MS/MS method with a linear range of 0.025 to 25 μmol/L. Interassay precision ranged from 1.6% to 4.6% (CV%), with interassay accuracy ranging from -0.9% to -0.4% [4].
  • Dialysate Assay: Dialysate samples were analyzed using a modified plasma method with a lower linear range of 0.3 to 300 nmol/L after matrix matching of dialysate samples to plasma [4].
Pharmacokinetic Analysis

Population pharmacokinetic modeling was conducted using nonlinear mixed-effects modeling approaches [5] [1]. The structural model that best described this compound pharmacokinetics was a two-compartment model with first-order elimination and dose-dependent nonlinear absorption with dual first-order absorption pathways with lag times [5]. The final dataset included 3686 pharmacokinetic samples from 321 participants, providing robust parameter estimates [1].

Clinical Implications and Therapeutic Applications

Dosing Recommendations

Based on available pharmacokinetic data, the following evidence-based dosing recommendations can be made:

  • Standard Dosing: this compound is typically administered at doses ranging from 300 mg to 600 mg once daily [5].
  • Renal Impairment: No dose adjustment is necessary for any degree of renal impairment, including end-stage renal disease requiring hemodialysis [4]. This compound can be administered without regard to the timing of hemodialysis sessions.
  • Hepatic Impairment: Patients with moderate or severe hepatic impairment experience significantly increased exposure. While formal dosing recommendations are pending completion of phase III trials, dose reduction should be considered in these populations [6].
  • Drug-Drug Interactions: Dose reductions are recommended when coadministering with strong CYP3A inhibitors: 300 mg once daily should be reduced to 200 mg once daily; 400 mg once daily to 300 mg once daily; and 600 mg once daily to 400 mg once daily [5]. Concomitant use with strong CYP3A inducers should be avoided due to significantly reduced exposure [4].
Emerging Therapeutic Applications

While this compound was initially developed for GVHD, recent research has explored expanded clinical applications:

  • Cytokine Release Syndrome Prophylaxis: Preclinical data suggests this compound may prevent cytokine release syndrome associated with chimeric antigen receptor T-cell therapy without compromising antitumor efficacy [7]. A phase II clinical trial has been initiated based on these findings (NCT04071366) [7].
  • Hepatocellular Carcinoma: A phase Ib trial is evaluating this compound as a second-line treatment for advanced or metastatic hepatocellular carcinoma, based on the role of JAK-STAT pathway activation in HCC pathophysiology and immunotherapy resistance [8].

Conclusion

References

Itacitinib half-life and clearance parameters

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib Pharmacokinetics at a Glance

Parameter Summary of Findings
Primary Elimination Route Metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [1] [2] [3].
Renal Clearance Minimal; approximately 8.4% of a dose is excreted unchanged in urine [1].
Effect of Renal Impairment No clinically significant impact on exposure; no dose adjustment recommended for any degree of renal impairment, including end-stage renal disease with hemodialysis [1] [2] [4].

| Key Drug-Drug Interactions | Strong CYP3A4 Inhibitors (e.g., Itraconazole): Increase exposure (~5-fold AUC increase). Dose reduction is recommended [4] [3]. Strong CYP3A4 Inducers (e.g., Rifampin): Decrease exposure (~80% AUC reduction). Combination should be avoided [3]. | | Reported Half-Life | Not explicitly quantified in the available literature. |

Detailed Mechanisms and Clinical Implications

The following sections elaborate on the data behind the summary and its significance for clinical development and use.

Pharmacokinetic Model and Clearance Parameters

A population pharmacokinetic (PopPK) model has been developed, which describes this compound's profile using a two-compartment model with first-order elimination and a complex, dual-pathway absorption process [2] [4]. Key findings from PopPK analyses include:

  • Covariate Effects: The only factors identified as clinically relevant predictors of this compound exposure were:
    • Coadministration of strong CYP3A4 inhibitors, which decreases this compound's apparent clearance (CL/F) by 39-42% [2] [4].
    • Patient population, with patients having a 38% lower clearance compared to healthy volunteers [2].
  • Other Factors: No other demographic or clinical factors (age, body weight, sex, mild-moderate renal impairment, mild hepatic impairment) were found to require dose adjustment [2] [4].
Experimental Protocol: Renal Impairment Study

A dedicated open-label, single-dose study assessed the impact of renal function on this compound pharmacokinetics [1].

  • Methodology: Participants received a single 300 mg dose of this compound. The study compared individuals with normal renal function, severe renal impairment (not on dialysis), and end-stage renal disease (ESRD) on hemodialysis. The ESRD group was studied in two periods: dosing before and after a hemodialysis session.
  • Key PK Results: Exposure (AUC) increased by 123% in severe renal impairment but was not significantly altered in ESRD with or without hemodialysis.
  • Conclusion and Recommendation: Despite the increase in severe impairment, the change was not deemed clinically relevant based on the drug's overall risk-benefit profile. The study concluded that no dose adjustment is necessary for patients with any degree of renal impairment, and this compound can be administered without regard to the timing of hemodialysis [1].

The following diagram illustrates this compound's primary disposition pathway and the key factors influencing its clearance, based on the studies cited.

G This compound This compound Oral Administration Oral Administration This compound->Oral Administration CYP3A4 CYP3A4 Metabolites Metabolites CYP3A4->Metabolites Feces Feces Metabolites->Feces Biliary/Fecal Elimination Urine Urine Systemic Circulation Systemic Circulation Oral Administration->Systemic Circulation Absorption Systemic Circulation->CYP3A4 Primary Route Renal Excretion Renal Excretion Systemic Circulation->Renal Excretion Minor Route (8.4%) Renal Excretion->Urine Strong Inhibitors    (e.g., Itraconazole) Strong Inhibitors    (e.g., Itraconazole) Strong Inhibitors    (e.g., Itraconazole)->CYP3A4 Inhibits Note Dose Reduction Required    with Strong Inhibitors Strong Inhibitors    (e.g., Itraconazole)->Note Strong Inducers    (e.g., Rifampin) Strong Inducers    (e.g., Rifampin) Strong Inducers    (e.g., Rifampin)->CYP3A4 Induces

This compound's pharmacokinetics are primarily defined by CYP3A4 metabolism. The absence of a reported half-life in available literature is a data gap, but comprehensive studies show its clearance is significantly affected only by strong CYP3A4 inhibitors, necessitating a dose reduction in such cases [4] [3].

References

Itacitinib investigational drug status development

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development Status of Itacitinib

Indication Development Phase Therapeutic Context Key Findings / Status
Non-Small Cell Lung Cancer (NSCLC) [1] Phase 2 Combination with Pembrolizumab (anti-PD-1) in treatment-naïve, metastatic NSCLC. 67% best overall response rate; median progression-free survival of 23.8 months.
Myelofibrosis [2] Phase 2 Monotherapy or combination with low-dose Ruxolitinib after Ruxolitinib treatment. Modest spleen volume reduction; potential benefit for patients who discontinued Ruxolitinib due to cytopenias.
Cytokine Release Syndrome (CRS) [3] Phase 2 Prophylaxis for CRS induced by CAR T-cell therapy. Preclinical data shows dose-dependent cytokine reduction without inhibiting CAR T-cell antitumor activity; trial is ongoing (NCT04071366).
Graft-versus-Host Disease (GVHD) [4] Recent status unclear Investigation in various clinical trials. No recent development reports identified as of early 2025 [5].
Bronchiolitis Obliterans Syndrome [6] Market Forecast Potential future therapy. Forecasted sales data from 2031; development status not specified in available results.

Key Experimental Data and Protocols

For research and development purposes, here are the methodologies and key findings from pivotal recent studies.

Phase 2 Trial in Metastatic NSCLC (Combination with Anti-PD-1) [1]
  • Trial Design: Patients with treatment-naïve metastatic NSCLC (tumor PD-L1 ≥50%) first received two cycles of pembrolizumab alone. This compound was added at the start of cycles 3 and 4. At cycle 5, patients continued on pembrolizumab alone until disease progression.
  • Primary Assessments: Imaging was performed at week 6 (after pembrolizumab alone) and week 12 (after this compound combination). Objective response rate (ORR) was assessed at week 12.
  • Key Results: The 12-week ORR was 62%, and the best overall response (BOR) with additional follow-up was 67%. The median progression-free survival (PFS) was 23.8 months. The study identified that patients who failed initial anti-PD-1 but responded after JAK inhibition had improved immune function features.
Phase 2 Study in Myelofibrosis (Monotherapy and Combination) [2]
  • Study Cohorts:
    • Cohort A: Patients on a stable, low dose of ruxolitinib (≤15 mg/day) had this compound added to their regimen.
    • Cohort B: Patients who had discontinued ruxolitinib due to toxicity or loss of response received this compound monotherapy.
  • Efficacy Endpoint: The proportion of patients achieving ≥35% spleen volume reduction (SVR35) at week 24.
  • Key Results: In Cohort A, 0% of patients achieved SVR35. In Cohort B, 20% of patients achieved SVR35. The study concluded that this compound alone may provide some benefit for patients who have discontinued ruxolitinib.
Preclinical Model for CRS Prevention (CAR T-cell Therapy) [3]
  • In Vitro Co-culture Model:

    • Protocol: CAR T-cells were co-cultured with target tumor cells. This compound was added at various concentrations (50-1000 nM).
    • Assessment: Cytokine levels (IFN-γ, IL-6, etc.) were measured from supernatant 17-24 hours later using a multiplex immunoassay (e.g., Meso Scale Discovery). CAR T-cell proliferation and cytotoxic killing capacity were also evaluated.
    • Finding: this compound significantly and dose-dependently reduced CRS-related cytokines without inhibiting CAR T-cell proliferation or antitumor killing capacity at clinically relevant doses.
  • In Vivo Mouse Model:

    • Protocol: CRS was induced in immunodeficient (NSG) mice bearing tumors and treated with human CD19-CAR T-cells. This compound was administered orally, either prophylactically (before CAR T-cells) or therapeutically (after symptoms).
    • Assessment: Plasma cytokine levels and antitumor activity were monitored.
    • Finding: Prophylactic this compound reduced cytokine levels without compromising the antitumor efficacy of CAR T-cells.

Mechanism of Action and Signaling Pathway

This compound is a selective Janus kinase 1 (JAK1) inhibitor [7] [6]. It blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of multiple pro-inflammatory cytokines that use the JAK-STAT pathway, such as IL-6, IFN-γ, and others [3] [6].

The diagram below illustrates the JAK-STAT signaling pathway and this compound's mechanism of action.

G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 / Other JAK Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation PSTAT p-STAT (Dimer) STAT->PSTAT Dimerization Nucleus Nucleus PSTAT->Nucleus Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Response Transcription->Inflammation This compound This compound This compound->JAK1 Inhibits

JAK-STAT signaling pathway and this compound inhibition.

Research Implications and Future Directions

  • Overcoming Immunotherapy Resistance: The NSCLC trial data suggests that JAK1 inhibition can "rescue" anti-PD-1 responses in some patients by modulating persistent IFN-driven inflammation that leads to T-cell exhaustion [1].
  • Managing Treatment Toxicity: this compound's JAK1 selectivity may offer a safety advantage over JAK1/2 inhibitors (like ruxolitinib) in indications like myelofibrosis and CRS prevention, potentially reducing dose-limiting cytopenias [3] [2].
  • Differentiated Efficacy Profile: this compound's efficacy appears to be context-dependent. It was sufficient in a CpG-induced HLH model but suboptimal in a viral-driven model, where combined JAK1/JAK2 inhibition was superior [8].

References

Itacitinib Dose Escalation in Phase I Clinical Trials: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Itacitinib and Therapeutic Rationale

This compound (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant potential across multiple therapeutic areas, including oncology, graft-versus-host disease (GVHD), and inflammatory conditions. The JAK-signal transducer and activator of transcription (STAT) pathway serves as a central signaling hub for more than 50 cytokines, playing pivotal roles in immune regulation, hematopoiesis, and inflammation [1]. This compound's mechanism of action involves selective inhibition of JAK1-mediated signaling, which includes key cytokines such as IL-6, IFN-γ, and others implicated in pathological inflammatory processes and tumor microenvironment signaling. This selectivity profile differentiates this compound from less selective JAK inhibitors, potentially offering an improved risk-benefit ratio by minimizing off-target effects associated with JAK2, JAK3, and TYK2 inhibition [2].

The rationale for this compound development spans several clinical contexts. In hematologic malignancies, simultaneous inhibition of both phosphatidylinositol 3-kinase δ (PI3Kδ) and JAK-STAT pathways has been proposed to enhance antitumor efficacy due to their complementary roles in tumor cell proliferation and survival [3]. In acute GVHD, this compound targets the cytokine storm responsible for tissue damage following allogeneic hematopoietic cell transplantation [4]. More recently, this compound has been investigated for preventing cytokine release syndrome (CRS) associated with chimeric antigen receptor (CAR) T-cell therapy, where it demonstrates potential to reduce inflammatory cytokines without compromising CAR T-cell antitumor activity [2].

Clinical Trial Design Components

Trial Structure and Objectives

Phase I trials of this compound have typically employed open-label designs incorporating dose-escalation followed by expansion cohorts to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy across different clinical contexts. The primary objectives consistently focus on establishing the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and characterizing the safety profile. Secondary objectives generally include assessment of pharmacodynamic effects, preliminary antitumor activity, and evaluation of pharmacokinetic parameters [3] [5].

Most trials have implemented a standard 3+3 design for dose escalation, where cohorts of 3-6 patients receive escalating doses of this compound until predefined dose-limiting toxicity (DLT) criteria are met. The DLT evaluation period typically spans the first treatment cycle (28 days in oncology trials, 14 days in GVHD trials). Upon determination of the MTD, expansion cohorts enroll additional patients to further characterize safety, tolerability, and preliminary efficacy at the RP2D [3] [5] [4].

Patient Population and Eligibility

Eligibility criteria across this compound Phase I trials have been tailored to the specific clinical context:

  • Relapsed/refractory B-cell lymphoma: Patients with histologically confirmed B-cell lymphomas who failed prior therapies, with adequate organ function and measurable disease [3].
  • Advanced solid tumors: Patients with treatment-naïve or previously treated advanced/metastatic solid tumors, with Eastern Cooperative Oncology Group (ECOG) performance status 0-1 [5].
  • Acute GVHD: Patients aged ≥18 years with first allogeneic hematopoietic cell transplantation who developed grade IIB-IVD acute GVHD, including both steroid-naïve and steroid-refractory cases [4].

Key exclusion criteria typically included uncontrolled infections, significant cardiovascular disease, inadequate bone marrow function, and concurrent use of strong CYP3A4 inhibitors or inducers that might affect this compound metabolism.

Dose Escalation Schemes and Outcomes

This compound Monotherapy and Combination Regimens

Table 1: this compound Dose Escalation Across Phase I Clinical Trials

Clinical Context Dose Levels Evaluated Recommended Phase II Dose Administration Schedule
B-cell Lymphoma (with PI3Kδ inhibitor) 100 mg twice daily (combination) INCB040093 100 mg twice daily + this compound 300 mg once daily Oral [3]
Advanced Solid Tumors (with chemotherapy) 200 mg, 300 mg, 400 mg once daily This compound 300 mg + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² Oral (this compound) with IV chemotherapy [5]
Acute GVHD (with corticosteroids) 200 mg, 300 mg once daily 200 mg once daily (based on favorable risk-benefit) Oral [4]
CAR T-cell-induced CRS (preclinical) 50-100 nM (IC50) N/A (prophylactic setting) Oral (proposed) [2]

Dose escalation trials have demonstrated that this compound exhibits acceptable tolerability across multiple clinical contexts. In the B-cell lymphoma trial combining this compound with the PI3Kδ inhibitor INCB040093, the recommended Phase II dose was established as INCB040093 100 mg twice daily plus this compound 300 mg once daily. Notably, the combination demonstrated promising activity in select lymphoma subtypes, with response rates of 67% in classic Hodgkin lymphoma and 31% in nongerminal center B-cell-like diffuse large B-cell lymphoma [3].

In the solid tumor trial combining this compound with nab-paclitaxel and gemcitabine, the initial dose level (this compound 400 mg) was not tolerated due to hematologic toxicities. After protocol-specified dose reductions and incorporation of granulocyte colony-stimulating factor (G-CSF) support, the maximum tolerated dose was established as this compound 300 mg with standard doses of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²). However, subsequent evaluation revealed high rates of grade 3/4 neutropenia (60%), prompting further dose reduction to this compound 200 mg once daily in the subsequent cohort [5].

Dose-Limiting Toxicities and Safety Profile

Table 2: Safety Profile of this compound Across Clinical Trials

Trial Population Most Common Treatment-Emergent Adverse Events Grade 3/4 Adverse Events Dose-Limiting Toxicities
B-cell Lymphoma (n=72 combination) Pneumonia, pyrexia Pneumonia (n=5), pyrexia (n=4) Gastrointestinal bleed (monotherapy, n=1) [3]
Advanced Solid Tumors (n=55) Fatigue, neutropenia Fatigue, neutropenia (dose-dependent) Hematologic DLTs (n=6 patients) [5]
Acute GVHD (n=29) Diarrhea (48.3%) Anemia (38%) Grade 3 thrombocytopenia (n=1, 300 mg group) [4]
CAR T-cell therapy (preclinical) Not applicable Not applicable No DLTs on CAR T-cell function [2]

The safety profile of this compound has been characterized across these clinical trials. In the B-cell lymphoma study, the most common serious adverse events with monotherapy were pneumonia (n=5) and pyrexia (n=4), while the combination showed Pneumocystis jiroveci pneumonia (n=5), pneumonia unrelated to P jiroveci (n=5), and pyrexia (n=4). Interestingly, grade 3 or higher transaminase elevations were less common with the combination therapy compared to monotherapy [3].

In the acute GVHD trial, this compound was well tolerated at both 200 mg and 300 mg dose levels, with only one dose-limiting toxicity reported (grade 3 thrombocytopenia in a patient with preexisting thrombocytopenia). The most common nonhematologic treatment-emergent adverse event was diarrhea (48.3%), while anemia occurred in 38% of patients. Importantly, all patients receiving this compound were able to decrease corticosteroid use over time, suggesting potential steroid-sparing benefits [4].

Efficacy Outcomes and Pharmacodynamic Effects

Antitumor Activity

This compound has demonstrated promising clinical activity across various B-cell lymphoma subtypes. In the Phase I study of relapsed/refractory B-cell lymphoma, INCB040093 monotherapy showed activity across multiple lymphoma subtypes, with 63% of patients (5/8) with follicular lymphoma responding to monotherapy. The addition of this compound provided enhanced efficacy in select subtypes, with response rates of 67% (14/21) in classic Hodgkin lymphoma compared to 29% (5/17) with monotherapy, and 31% (4/13) in nongerminal center B-cell-like DLBCL [3].

In the solid tumor trial, the combination of this compound with nab-paclitaxel and gemcitabine demonstrated an overall response rate of 24% (13/55), with all responses classified as partial responses. Responses were observed across all this compound doses (200, 300, and 400 mg) and in patients with various tumor types, including pancreatic cancer, breast cancer, and non-small cell lung cancer [5].

Immunomodulatory Effects

In the context of acute GVHD, this compound demonstrated encouraging efficacy with day 28 overall response rates of 78.6% in the 200 mg group and 66.7% in the 300 mg group. The response rates were comparable between patients with treatment-naive aGVHD (75.0%) and those with steroid-refractory aGVHD (70.6%), suggesting potential utility in this challenging patient population [4].

Preclinical studies investigating this compound for prevention of CAR T-cell-induced cytokine release syndrome have demonstrated that this compound can significantly and dose-dependently reduce levels of multiple cytokines implicated in CRS, including IFN-γ, IL-6, and TNF-α. Importantly, at clinically relevant doses that mimic human JAK1 pharmacologic inhibition, this compound did not significantly inhibit proliferation or antitumor killing capacity of three different human CAR T-cell constructs (GD2, EGFR, and CD19). In an in vivo model, antitumor activity of CD19-CAR T-cells remained unabated by oral this compound treatment [2].

Experimental Protocols and Methodologies

In Vitro T-cell Proliferation and Cytotoxicity Assays

Protocol 1: T-cell Proliferation Assay

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from human whole blood samples using Ficoll-Hypaque density gradient separation.
  • T-cell Isolation: Obtain T-cells from PBMCs by centrifugal elutriation.
  • Culture Conditions: Maintain T-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% HEPES, 2 mM L-glutamine, 0.05 mM 2-mercaptoethanol, 100 μg/mL streptomycin, and 100 units/mL penicillin (complete RPMI).
  • T-cell Activation: Activate T-cells with Dynabeads (immobilized agonist antibodies against CD3/CD28) at a 3:1 bead-to-cell ratio.
  • Drug Treatment: Resuspend cells at a density of 0.5 × 10^6 cells/mL in 24-well plates and treat with this compound at various concentrations (50-1000 nM).
  • Incubation and Assessment: Incubate plates at 37°C in 5% CO2 atmosphere for 10 days, determining proliferation every other day by bead-based counting methods (CountBright Absolute Counting Beads).
  • Medium Replacement: Replenish cultures every other day with fresh complete medium [2].

Protocol 2: CAR T-cell Cytotoxicity Assay

  • Target Cell Preparation: Plate luciferase-expressing tumor cells (e.g., SY5Y neuroblastoma cells for GD2-targeting CAR T-cells) in a 96-well plate at 50,000 cells/well.
  • Incubation: Allow target cells to adhere for 24 hours.
  • CAR T-cell Addition: Add 150,000 CAR T-cells to corresponding wells in a final volume of 200 μL.
  • Control Wells: Seed target cells alone in parallel wells to quantify maximum luciferase expression (relative luminescent units; RLUmax).
  • Co-culture: Incubate CAR T-cells with target cells for 17 hours.
  • Luciferase Detection: Add 100 μL of luciferin substrate (Bright-Glo Luciferase Assay System) to the co-culture.
  • Measurement: Measure luminescence after a 10-minute incubation using a plate reader.
  • Calculation: Determine percent cell lysis using the formula: [1 − (RLUexperimental)/(RLUmax)] × 100 [2].
In Vivo Models of Cytokine Release Syndrome

Protocol 3: Mouse CRS Models

  • Animal Models: Use BALB/c animals (approximately 8 weeks old) for CRS induction.
  • CRS Induction: Administer either Concanavalin-A (ConA; 20 mg/kg intravenously) or 100 μg of an anti-CD3ε antibody (clone 145-2C11 intravenously).
  • Prophylactic Dosing: Orally administer this compound (60 or 120 mg/kg) 60 minutes prior to CRS induction.
  • Therapeutic Dosing: For therapeutic assessment, orally administer this compound 30 minutes after CRS induction.
  • Sample Collection: Euthanize mice 2 hours after CRS induction and collect blood into K2EDTA tubes for cytokine measurement.
  • Cytokine Measurement: Quantify plasma cytokines using multi-spot assay system, pro-inflammatory panel 1 (Meso Scale Discovery) measuring IFN-γ, IL-1β, IL-2, IL-4, IL-5, IL-6, KC/GRO, IL-10, IL-12p70, and TNF-α [2].
Pharmacodynamic Assessment

Protocol 4: Cytokine Measurement and JAK-STAT Pathway Inhibition

  • Sample Collection: Collect blood samples at predetermined timepoints (pre-dose, and multiple post-dose timepoints).
  • Plasma Separation: Centrifuge blood samples and store plasma at -80°C until analysis.
  • Multiplex Cytokine Assay: Use electrochemiluminescence-based multiplex assays (Meso Scale Discovery) for simultaneous quantification of multiple cytokines.
  • STAT Phosphorylation Assay: Perform phosphoflow cytometry to assess STAT phosphorylation in response to cytokine stimulation in peripheral blood cells.
  • Gene Expression Analysis: Isolve RNA from peripheral blood mononuclear cells and analyze expression of JAK-STAT pathway target genes using quantitative reverse transcription PCR [3] [2] [4].

Signaling Pathway and Trial Design Visualization

G Cytokines Cytokine Binding (IL-6, IFN-γ, etc.) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Activation Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Transcription Gene Transcription (Inflammatory Response) STAT->Transcription CRS Cytokine Release Syndrome (CRS) Transcription->CRS GVHD Graft-versus-Host Disease (GVHD) Transcription->GVHD Inflammation Tumor Microenvironment Inflammation Transcription->Inflammation This compound This compound (JAK1 Inhibitor) Inhibition1 JAK1 Inhibition This compound->Inhibition1 Inhibition2 STAT Pathway Blockade Inhibition1->Inhibition2 Inhibition2->JAK1  Inhibits

Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action This diagram illustrates the central role of JAK-STAT signaling in cytokine-mediated inflammatory responses and the targeted inhibition by this compound. Cytokine binding initiates receptor activation, followed by JAK1-mediated STAT phosphorylation, which translocates to the nucleus driving transcription of inflammatory genes. This process contributes to pathological conditions including cytokine release syndrome (CRS), graft-versus-host disease (GVHD), and tumor microenvironment inflammation. This compound selectively inhibits JAK1 activation, thereby blocking downstream STAT phosphorylation and subsequent inflammatory gene transcription.

G Protocol Protocol Finalization Screening Patient Screening & Enrollment Protocol->Screening Cohort1 Cohort 1 Starting Dose Screening->Cohort1 DLT DLT Assessment (First Cycle) Cohort1->DLT Dose200 200 mg QD Cohort1->Dose200 Decision Dose Escalation Decision DLT->Decision CohortNext Next Cohort Higher Dose Decision->CohortNext < DLT in <1/3 patients MTD MTD Determination Decision->MTD ≥ DLT in ≥1/3 patients (Previous Dose = MTD) CohortNext->DLT Dose300 300 mg QD CohortNext->Dose300 Dose400 400 mg QD CohortNext->Dose400 Expansion Expansion Cohort at RP2D MTD->Expansion Analysis Safety & Efficacy Analysis Expansion->Analysis

Figure 2: Phase I Dose Escalation Trial Design for this compound This workflow outlines the standard 3+3 design implemented in this compound Phase I trials. The process begins with protocol development and patient screening, followed by sequential cohort enrollment at escalating dose levels (typically starting at 200 mg once daily). Each cohort undergoes rigorous dose-limiting toxicity (DLT) assessment during the first treatment cycle. Based on DLT incidence, decisions are made to escalate to the next dose level, declare the maximum tolerated dose (MTD), or potentially de-escalate if excessive toxicity occurs. Once the MTD is determined, expansion cohorts enroll additional patients at the recommended Phase II dose (RP2D) for further safety and efficacy characterization.

Conclusion and Future Directions

This compound has demonstrated an acceptable safety profile and promising clinical activity across multiple Phase I trials in diverse patient populations, including relapsed/refractory B-cell lymphoma, advanced solid tumors, and acute GVHD. The successful dose escalation schemes have established recommended Phase II doses ranging from 200 mg to 300 mg once daily depending on clinical context and combination partners. The selective JAK1 inhibition offered by this compound appears to maintain therapeutic efficacy while potentially minimizing class-associated toxicities.

Future directions for this compound development include ongoing evaluation in novel combination regimens and emerging therapeutic applications. The prevention of CAR T-cell-induced CRS represents a particularly promising area, with a phase II clinical trial already initiated (NCT04071366) based on compelling preclinical evidence [2]. Additionally, further exploration of this compound in inflammatory conditions and as a steroid-sparing agent in GVHD management appears warranted based on the preliminary clinical data. As the understanding of JAK-STAT pathway biology continues to evolve, this compound may find additional applications in targeting microenvironmental signaling pathways that support tumor growth and immune evasion.

References

Itacitinib GVHD prophylaxis protocol post-transplant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Itacitinib and GVHD Prophylaxis

Graft-versus-host disease (GVHD) remains a major cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (HSCT), occurring in 30-60% of patients [1]. While calcineurin inhibitors (e.g., tacrolimus, cyclosporine) combined with methotrexate or mycophenolate mofetil represent the traditional standard for GVHD prophylaxis, these approaches incompletely protect against GVHD and carry significant toxicities [1]. This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor that has emerged as a promising immunomodulatory strategy for GVHD prevention by targeting key cytokine pathways involved in alloreactive T-cell activation and tissue inflammation [2] [3]. The JAK-STAT pathway serves as a crucial intracellular signaling mechanism for numerous cytokines implicated in GVHD pathogenesis, including IFN-γ, IL-6, and others that signal through JAK1 [1]. By selectively inhibiting JAK1, this compound potentially dampens the inflammatory cascade that drives GVHD while possibly preserving beneficial graft-versus-leukemia effects through more targeted immunomodulation compared to broad immunosuppressants.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its pharmacological effects through potent and selective inhibition of Janus kinase 1 (JAK1), with additional activity against JAK2, though with lower selectivity [3]. The drug functions as a small molecule ATP-competitive inhibitor that blocks phosphorylation and activation of downstream STAT proteins, thereby interrupting cytokine-driven inflammatory signaling central to GVHD pathogenesis.

G Cytokine Cytokine (IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Dimer STAT Dimer STAT->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Inflammation, T-cell Activation) Nucleus->Transcription This compound This compound Inhibition This compound->JAK1 This compound->JAK2

Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound. This compound targets JAK1 and JAK2 tyrosine kinases, preventing phosphorylation and activation of STAT proteins and subsequent pro-inflammatory gene transcription involved in GVHD pathogenesis.

Preclinical models have demonstrated that JAK1 inhibition significantly reduces GVHD severity while preserving graft-versus-leukemia effects [1]. The selectivity for JAK1 may offer advantages over broader JAK inhibitors by potentially reducing hematologic toxicities associated with JAK2 inhibition, which is critical for normal hematopoiesis [4]. This mechanistic rationale underpins the investigation of this compound in GVHD prophylaxis regimens, particularly in high-risk settings such as haploidentical transplantation where cytokine release syndrome and severe GVHD remain significant challenges [2].

Clinical Evidence for this compound in GVHD Prophylaxis

Key Clinical Trial Results

Recent clinical evidence supports the potential of this compound for GVHD prophylaxis, particularly in haploidentical hematopoietic cell transplantation (haplo-HCT). A 2025 phase 2 clinical trial published in Blood represents the most current evidence, evaluating this compound combined with standard GVHD prophylaxis in 42 patients undergoing haploidentical transplantation [2].

Table 1: Efficacy Outcomes of this compound for GVHD Prophylaxis in Haploidentical Transplantation

Outcome Measure Results Assessment Timepoint
CRS Incidence 0% grade 2-5; 78% grade 1; 22% grade 0 Day +100
Acute GVHD (grade 3-4) 0% Day +180
Acute GVHD (grade 2) 21.9% cumulative incidence Day +100
Moderate/Severe Chronic GVHD 5% cumulative incidence 1 year
Relapse 14% cumulative incidence 2 years
Overall Survival 80% 1 year
Non-Relapse Mortality 8% cumulative incidence Day +180
Graft Failure 0% Day +100

This single-arm study demonstrated that this compound, when added to standard GVHD prophylaxis with post-transplant cyclophosphamide (PtCy), resulted in exceptionally low rates of severe cytokine release syndrome (CRS) and acute GVHD [2]. All patients experienced only grade 0 or 1 CRS, with no cases of grade 2-5 CRS observed. Notably, no patients developed grade 3-4 acute GVHD through day +180, and the cumulative incidence of moderate or severe chronic GVHD at one year was only 5% [2]. These outcomes compare favorably to historical controls receiving PtCy-based prophylaxis alone, suggesting potential added benefit from JAK1 inhibition during the critical early post-transplant period.

This compound in GVHD Treatment Contexts

While the focus here is on prophylaxis, it is informative to understand this compound's performance in GVHD treatment settings, which provides insight into its overall efficacy and safety profile:

Table 2: this compound Efficacy in GVHD Treatment Contexts

Trial Patient Population Intervention Primary Outcome Key Findings
GRAVITAS-301 [4] [5] Newly diagnosed acute GVHD (n=439) This compound + corticosteroids vs placebo + corticosteroids ORR at day 28: 74% vs 66.4% (NS) No significant improvement in ORR; improved complete response rate in post-hoc analysis
Phase 2 LR GVHD Trial [6] Low-risk acute GVHD (n=70) This compound monotherapy vs corticosteroid controls (n=140) ORR at day 28: 89% vs 86% (NS) Fewer serious infections with this compound (27% vs 42%, p=0.04)

The GRAVITAS-301 trial in initial GVHD treatment did not meet its primary endpoint, showing no significant improvement in overall response rate with this compound plus corticosteroids compared to placebo plus corticosteroids (74.0% vs 66.4%, p=NS) [4] [5]. However, a subsequent post-hoc analysis revealed a significantly improved complete response rate with this compound [4]. Importantly, in the low-risk GVHD treatment trial, this compound monotherapy demonstrated comparable efficacy to corticosteroids with a superior safety profile, particularly regarding serious infections [6]. This promising safety profile is particularly relevant for prophylaxis applications where extended exposure is anticipated.

Detailed Experimental Protocol for GVHD Prophylaxis

Study Population and Eligibility Criteria

The following protocol is adapted from the recent haploidentical transplantation trial [2] with additional methodological details:

Inclusion Criteria:

  • Adult patients (≥18 years) with hematologic malignancies eligible for allogeneic HSCT
  • Haploidentical donor (related or unrelated) with ≥1 HLA allele mismatch
  • Adequate organ function defined as:
    • Left ventricular ejection fraction ≥40%
    • Diffusing capacity for carbon monoxide (DLCO) ≥40%
    • Serum creatinine ≤2.0 mg/dL or creatinine clearance ≥40 mL/min
    • Total bilirubin ≤2.5× upper limit of normal (except Gilbert's syndrome)
    • ALT/AST ≤3× upper limit of normal
  • Karnofsky performance status ≥70%

Exclusion Criteria:

  • Active uncontrolled infection
  • Presence of active malignant relapse
  • Prior allogeneic hematopoietic stem cell transplantation
  • Known hypersensitivity to JAK inhibitors
  • Pregnancy or breastfeeding
  • Inability to comply with study procedures and medication administration
Drug Administration and Dosing Schedule

This compound Administration:

  • Dose: 200 mg orally once daily [2]
  • Formulation: Tablet for oral administration
  • Initiation Timing: Day -3 relative to transplantation [2]
  • Duration: Continue through day +100 or day +180, followed by a taper over 4-8 weeks [2]
  • Administration Instructions: Administer with or without food at approximately the same time each day. If a dose is missed, administer as soon as possible on the same day unless next dose is due within 12 hours.

Concomitant GVHD Prophylaxis:

  • Post-transplant Cyclophosphamide (PtCy): 50 mg/kg/day on day +3 and day +4 [2]
  • Calcineurin Inhibitor: Tacrolimus (or cyclosporine) starting day +5, target trough 5-15 ng/mL
  • Mycophenolate Mofetil: 15 mg/kg every 12 hours (maximum 1,000 mg twice daily) starting day +5
Monitoring and Assessment Schedule

Baseline Assessments (Day -7 to -3):

  • Complete medical history and physical examination
  • Dermatologic evaluation for baseline skin pathology
  • Laboratory studies: CBC with differential, comprehensive metabolic panel, magnesium, phosphate
  • Disease assessment: Disease-specific staging studies per institutional standards
  • Cardiac function: ECHO or MUGA scan
  • Pulmonary function tests

Monitoring During Prophylaxis:

  • Daily during inpatient stay: Vital signs, fluid balance, symptom assessment
  • Twice weekly: CBC with differential, comprehensive metabolic panel
  • Weekly: Tacrolimus levels (until stable), drug adherence assessment
  • Day +30, +60, +90, +180, +365: GVHD grading per NIH consensus criteria
  • Day +100 and +365: Immune reconstitution studies (lymphocyte subsets)

Supportive Care:

  • Antimicrobial prophylaxis per institutional standards:
    • Pneumocystis jirovecii: Trimethoprim-sulfamethoxazole or alternative
    • Viral: Acyclovir or valacyclovir for herpes simplex virus prophylaxis
    • Fungal: Fluconazole or posaconazole/voriconazole (note potential drug interactions)
  • CMV/EBV monitoring weekly through day +100, then biweekly through day +180
  • Growth factor support per institutional guidelines

Statistical Analysis Plan and Endpoint Definitions

Primary and Secondary Endpoints

Primary Efficacy Endpoint:

  • GVHD-free, Relapse-free Survival (GRFS) at 1 year, defined as survival without grade III-IV acute GVHD, systemic therapy-requiring chronic GVHD, relapse, or death [2].

Secondary Endpoints:

  • Cumulative incidence of grade II-IV and III-IV acute GVHD by day +100 and +180
  • Cumulative incidence of chronic GVHD (all grades, moderate-severe) at 1 year
  • Overall survival at 1 and 2 years
  • Non-relapse mortality at day +180 and 1 year
  • Cumulative incidence of relapse at 1 and 2 years
  • Incidence and severity of cytokine release syndrome (by ASTCT criteria)
  • Immune reconstitution (CD4+, CD8+, NK cell counts) at day +30, +100, +180
  • Incidence of serious infections (bacterial, viral, fungal) through 1 year
Statistical Considerations

Sample Size Justification: Based on the recent phase 2 trial [2], a sample size of 42 patients provides 80% power to detect an improvement in 1-year GRFS from 30% in historical controls to 50% with this compound-containing prophylaxis (α=0.05, two-sided).

Statistical Methods:

  • GRFS and OS: Kaplan-Meier method with log-rank test for comparisons
  • Cumulative incidence endpoints: Competing risks analysis (Gray's test)
  • GVHD incidence: Relapse and death as competing risks
  • Relapse incidence: Non-relapse mortality as competing risk
  • Multivariable analysis: Cox proportional hazards models for key time-to-event endpoints

Implementation Considerations and Future Directions

Safety Monitoring and Adverse Event Management

The safety profile of this compound in GVHD prophylaxis appears manageable based on available evidence [2]. Key considerations include:

Hematologic Monitoring:

  • Regular monitoring of complete blood counts is essential
  • In the prophylaxis trial, cytopenias were manageable without excessive toxicity [2]
  • Dose modifications may be required for grade 3-4 hematologic toxicity

Infection Prevention:

  • Despite JAK inhibition's immunomodulatory effects, the haploidentical transplantation trial reported manageable infection rates [2]
  • Vigilant monitoring and preemptive therapy for viral reactivation (CMV, EBV) is crucial
  • The low rate of severe infections in the prophylaxis setting may reflect the preserved immunity from JAK1 selectivity [6]

Drug-Drug Interactions:

  • This compound is metabolized by CYP3A4; concomitant use with strong CYP3A4 inhibitors/inducers may require dose modification
  • Interactions with calcineurin inhibitors should be monitored through drug level testing
Biomarker Development and Patient Selection

Emerging biomarker strategies may help identify patients most likely to benefit from this compound-containing prophylaxis:

Biomarker Signatures:

  • Research has identified potential biomarkers (MCP3/CCL7, SCF/KIT-L, IL-8, TNFRSF6B) that may predict response to this compound-based therapy [5]
  • The MAGIC algorithm probability, incorporating ST2 and REG3α biomarkers, has validated utility in GVHD risk stratification [6]

Future Research Directions:

  • Randomized trials comparing this compound-containing prophylaxis to standard regimens
  • Biomarker-driven patient selection strategies
  • Optimization of dosing duration and tapering strategies
  • Evaluation in other transplant settings (matched unrelated, cord blood)
  • Combination with other novel prophylactic agents

Conclusion

This compound represents a promising addition to the GVHD prophylaxis arsenal, particularly in high-risk settings such as haploidentical transplantation. The recent phase 2 trial evidence demonstrates favorable outcomes with low rates of severe CRS and acute GVHD, acceptable toxicity profile, and promising survival metrics [2]. The selective JAK1 inhibition mechanism offers a targeted approach to modulating alloreactive immune responses while potentially preserving protective immunity and graft-versus-leukemia effects. The detailed protocol provided herein offers researchers and clinicians a framework for implementing this compound-containing prophylaxis regimens with appropriate monitoring and management strategies. Future randomized trials will be essential to definitively establish the role of JAK1 inhibition in GVHD prevention across diverse transplant settings.

References

Itacitinib dosing regimen 200mg 300mg once daily

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib Dosing Regimens and Exposure Data

The table below summarizes key dosing regimens and pharmacokinetic findings from clinical studies.

Indication / Study Context Dosing Regimen Key Findings / Exposure Data
GVHD Prophylaxis (Haploidentical Transplant) 200 mg once daily [1] Low rates of cytokine release syndrome (CRS) and acute GVHD; 1-year overall survival of 80% [1].
Renal Impairment (PK Study) Single 300 mg dose [2] Systemic exposure was not clinically significantly altered in severe renal impairment or ESRD; no dose adjustment recommended [2].
Ulcerative Colitis (Dosing Strategy) 25 mg BID to 100 mg QD [3] Fecal concentrations exceeded JAK1 IC50, minimizing systemic exposure (mean Cmax 18.9 nM for 25 mg; 84.4 nM for 100 mg) [3].
Hepatocellular Carcinoma (Phase Ib) 400 mg once daily [4] Study to evaluate safety and efficacy as a second-line treatment; recruitment completed Dec 2022 [4].
Drug-Drug Interactions (CYP3A4) 300 mg (with inhibitors/inducers) [5] Strong CYP3A4 inhibitors increase exposure (~64%); inducers decrease it (~80%). No adjustment with mild inhibitors or inducers [2] [5].

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Study in Renal Impairment

This single-dose, open-label study assessed the impact of renal function on this compound exposure [2].

  • Study Groups & Dosing: Participants received a single 300 mg dose of this compound after a medium-fat meal. Groups included:
    • Normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10)
    • Severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8)
    • End-stage renal disease (ESRD; eGFR <30 mL/min/1.73 m², on dialysis; n=8). The ESRD group was studied in two periods: dosing before and after hemodialysis [2].
  • Bioanalysis: Plasma samples were collected pre-dose and up to 72 hours post-dose. This compound concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
  • Key Outcome Measures: Primary endpoints were maximum plasma drug concentration (Cmax) and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) [2].
Protocol 2: Colonic Disposition Study for Ulcerative Colitis

This research aimed to understand this compound's distribution to the colon to inform UC dosing [3].

  • Clinical Study: this compound concentrations in plasma and feces (as a colonic surrogate) were determined following a single 25 mg oral dose. A separate study provided plasma data for a 100 mg dose [3].
  • Ex Vivo Study: Colon tissue samples from healthy and UC subjects were mounted in a vertical Ussing diffusion chamber. 14C-Itacitinib was applied to the apical side at 100 nM and 1000 nM. Tissue penetration was assessed after one hour via quantitative autoradiography [3].
  • Key Outcome Measures: The relationship between fecal drug concentrations, systemic plasma levels, and the in vitro IC50 for JAK1 inhibition was evaluated [3].

JAK-STAT Signaling Pathway and this compound Mechanism

This compound selectively inhibits Janus kinase 1 (JAK1), a key component of the JAK-STAT pathway that transmits signals from over 50 cytokines and is implicated in autoimmune diseases, GVHD, and cancer [6]. The diagram below illustrates this pathway and this compound's site of action.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activates JAK_Other JAK2/ JAK3/ TYK2 JAK1->JAK_Other Trans- phosphorylation STAT STAT Protein JAK_Other->STAT Phosphorylation Dimer STAT Dimer STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription DNA Binding This compound This compound (JAK1i) This compound->JAK1 Inhibits

Key Application Notes for Researchers

  • Dosing Strategy by Indication: The therapeutic goal dictates the dosing strategy. For GI-specific conditions like UC, lower doses (e.g., 25 mg BID) can achieve sufficient local target engagement with minimal systemic exposure. For systemic conditions like GVHD, higher doses (200-300 mg QD) are used to ensure adequate plasma concentrations [3] [1].
  • Renal Impairment and Dialysis: Pharmacokinetic data support that no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis. This compound can be administered without regard to the timing of dialysis sessions [2].
  • Managing Drug Interactions: The most significant interactions occur with strong CYP3A4 modulators. Concomitant use with strong inducers should be avoided. While strong inhibitors increase exposure, the magnitude is not deemed clinically relevant enough to mandate a dose reduction based on the current risk-benefit profile [5].

References

Itacitinib combination with epacadostat or parsaclisib phase I

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

The table below summarizes the core quantitative data from the phase I studies evaluating itacitinib combinations [1].

Trial Component This compound + Epacadostat (Group A) This compound + Parsaclisib (Group B)
Patient Numbers n=47 [1] n=90 (Combination therapy) [1]
Dosing This compound (100–400 mg QD) + Epacadostat (50–300 mg BID) [1] This compound (100–400 mg QD) + Parsaclisib (0.3–10 mg QD) [1]
Most Common TRAEs Fatigue, Nausea, Pyrexia, Vomiting [1] Fatigue, Pyrexia, Diarrhea [1]
Objective Response Rate (ORR) 0% [1] 7.1% (in a cohort with this compound 100 mg + Parsaclisib 0.3 mg) [1]
Maximum Tolerated Dose (MTD) Not Reached [1] Not Reached [1]
Key Translational Findings Minor increase in tumor CD8+ T-cell infiltration; minor changes in 6 plasma proteins [1] Downregulation of 20 plasma proteins involved in immune cell function; no observed change in CD8+ T-cell infiltration [1]

Experimental Protocol Overview

The following methodology is based on the phase I platform study (NCT02559492) that evaluated these combinations [1] [2].

  • 1. Study Design: This was a multicenter, open-label, non-randomized, parallel-assessed Phase I trial. The study was divided into a dose-escalation part (Part 1a) and a dose-expansion part (Part 1b) [1].
  • 2. Patient Population: The trial enrolled adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors that had progressed after standard therapy. Patients were required to have an ECOG performance status of 0 or 1 and be willing to provide pre- and on-treatment tumor biopsy specimens [1] [2].
  • 3. Dosing and Administration:
    • Dose Escalation (Part 1a): A standard 3+3 design was used to determine the MTD or pharmacologically active dose (PAD). This compound was administered orally once daily (100, 300, or 400 mg). Epacadostat was given orally twice daily (50, 100, or 300 mg). Parsaclisib was administered orally once daily (0.3, 1, 2.5, 5, or 10 mg), with higher doses (≥5 mg) potentially switching to once-weekly dosing after cycle 3 [1].
    • Dose Expansion (Part 1b): Additional patients were enrolled at the recommended doses identified in Part 1a, including cohorts based on prior treatment history with PD-(L)1 targeted agents [1].
  • 4. Primary Endpoint: The primary endpoint was the number of participants with Dose-Limiting Toxicities (DLTs) during the first 21-day cycle to assess safety and tolerability [2].
  • 5. Secondary Endpoints: These included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR), all assessed radiographically per RECIST v1.1 guidelines every 9 weeks [2].
  • 6. Biomarker Analysis: Paired tumor biopsies (pre-treatment and on-treatment) were collected for analysis of the tumor microenvironment, including immune cell infiltration (e.g., CD8+ T-cells). Plasma samples were also analyzed for proteomic changes [1].

Scientific Rationale and Pathway Analysis

The combinations were based on a strong preclinical hypothesis that simultaneously targeting multiple immunosuppressive pathways in the tumor microenvironment would enhance antitumor immunity [1].

G Tumor Cell Tumor Cell Myeloid Cell Myeloid Cell T Cell T Cell Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 (Epacadostat Target) Treg Differentiation Treg Differentiation Kynurenine->Treg Differentiation Effector T-cell Suppression Effector T-cell Suppression Kynurenine->Effector T-cell Suppression Failed Anti-Tumor Response Failed Anti-Tumor Response Effector T-cell Suppression->Failed Anti-Tumor Response Cytokines (e.g., IFN-g) Cytokines (e.g., IFN-g) JAK/STAT Signaling JAK/STAT Signaling Cytokines (e.g., IFN-g)->JAK/STAT Signaling JAK1 (this compound Target) Immunosuppressive Gene Expression Immunosuppressive Gene Expression JAK/STAT Signaling->Immunosuppressive Gene Expression MDSC & TAM Recruitment MDSC & TAM Recruitment Immunosuppressive Gene Expression->MDSC & TAM Recruitment MDSC & TAM Recruitment->Effector T-cell Suppression PI3Kδ Signaling PI3Kδ Signaling Treg Function & Survival Treg Function & Survival PI3Kδ Signaling->Treg Function & Survival PI3Kδ (Parsaclisib Target) MDSC Function MDSC Function PI3Kδ Signaling->MDSC Function Treg Function & Survival->Effector T-cell Suppression

This diagram illustrates the scientific rationale behind the combinations. The goal was to use This compound (a JAK1 inhibitor) to reduce immunosuppressive myeloid cells, epacadostat (an IDO1 inhibitor) to reverse T-cell suppression, and parsaclisib (a PI3Kδ inhibitor) to diminish regulatory T-cell (Treg) function. The hypothesis was that these would work synergistically to enhance the activity of effector T-cells and overcome resistance to checkpoint inhibitors [1].

Key Conclusions for Researchers

For drug development professionals, these trials offer critical insights:

  • Manageable Safety, Limited Efficacy: While the combinations were tolerable without reaching a maximum tolerated dose, they failed to demonstrate clinically meaningful efficacy beyond what is expected from standard checkpoint inhibitors alone [3] [1].
  • Translational Biomarker Disconnect: The lack of significant change in tumor CD8+ T-cell infiltration, particularly with the this compound-parsaclisib combination, suggests that the immunomodulatory effects observed in preclinical models did not fully translate to humans, highlighting the importance of robust biomarker strategies in early trials [1].
  • Clinical Development Halted: Based on the modest overall response rates and the failure to significantly alter the tumor microenvironment, the further clinical development of these specific combinations for solid tumors was not pursued [3] [1].

References

Itacitinib administration with post-transplant cyclophosphamide PTCy

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib and PTCy in GVHD Prophylaxis: Application Notes

The combination of This compound (a JAK1 inhibitor) with a PTCy-based regimen builds upon the established role of JAK/STAT pathway inhibition in modulating immune responses [1]. This approach aims to enhance GVHD prophylaxis while maintaining a myeloablative conditioning intensity.

  • Rationale and Mechanism: JAK/STAT signaling is central to immune cell activation and cytokine-driven inflammation involved in GVHD [1]. This compound selectively inhibits JAK1, dampening this pathway. The hypothesis is that this compound synergizes with PTCy (which eliminates alloreactive T-cells) and tacrolimus (a calcineurin inhibitor) to provide more effective, multi-mechanism control over GVHD pathogenesis, thereby reducing non-relapse mortality [2].
  • Clinical Context and Outcomes: A phase 2 trial investigated this combination in patients undergoing a myeloablative, fractionated busulfan regimen [2]. The primary goal was to reduce the incidence and severity of GVHD. While full results are pending, this regimen represents a systematic effort to improve transplant outcomes by integrating a targeted agent into a backbone of PTCy and tacrolimus.

Detailed Experimental Protocol and Workflow

The clinical workflow below outlines the key components and timing of this combination regimen. The DOT script defines the structure, colors, and relationships for this protocol visualization.

MAB Myeloablative Fractionated Busulfan PTCy PTCy (50 mg/kg) Days +3 & +4 MAB->PTCy Stem Cell Infusion (Day 0) Itac This compound (JAK1 Inhibitor) PTCy->Itac Tacro Tacrolimus (Day +5 onward) Itac->Tacro MMF Mycophenolate Mofetil (Days +5 to +35)

Diagram Title: Combination GVHD Prophylaxis Clinical Workflow

Key Components of the Regimen

This regimen integrates a JAK inhibitor into a established transplant protocol.

  • Conditioning: Myeloablative conditioning using fractionated busulfan, administered over an extended period to reduce toxicity [2].
  • GVHD Prophylaxis Core:
    • Post-Transplant Cyclophosphamide (PTCy): 50 mg/kg intravenously on days +3 and +4 after stem cell infusion [2] [3].
    • Tacrolimus: Initiated on day +5, transitioning from IV to oral administration [3].
    • Mycophenolate Mofetil (MMF): Administered from day +5 to approximately day +35 [3].
  • Investigational Component: This compound is added to the PTCy and tacrolimus backbone [2].

Supporting Pharmacokinetic Data for PTCy

Understanding PTCy pharmacokinetics is crucial as exposure levels correlate with efficacy and toxicity. The table below summarizes key parameters from a pediatric study using a myeloablative busulfan-based regimen; these principles are foundational for adult dosing [3].

Pharmacokinetic Parameter Cyclophosphamide (Pre-HSCT Dose) Cyclophosphamide (Post-HSCT Dose, PTCy) Clinical Correlation
AUC (Area Under the Curve) Pattern similar to post-HSCT dose Pattern similar to pre-HSCT dose Higher cumulative AUC linked to hemorrhagic cystitis [3]
Metabolic Ratio (Cy/CCP) Increases with subsequent doses Increases with subsequent doses Higher cumulative CCP AUC linked to veno-occlusive disease [3]
Cmax (Maximum Concentration) Data from analysis Data from analysis No notable differences in PK parameters for patients with/without GVHD [3]

Underlying JAK/STAT Pathway and Drug Action

This compound exerts its effects by inhibiting the JAK/STAT signaling pathway, a primary driver of immune cell activation. The DOT script below generates a diagram of this pathway and this compound's site of action.

Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Proteins Receptor->JAK STAT STAT Proteins JAK->STAT STAT_P p-STAT (Activated) STAT->STAT_P Phosphorylation Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription This compound This compound (JAK1i) This compound->JAK Inhibits

Diagram Title: JAK/STAT Signaling Pathway and this compound Inhibition

Critical Protocol Considerations for Implementation

Successfully implementing this regimen requires careful attention to several factors.

  • Dosing and Scheduling: The synergistic effect relies on precise timing. Adhere strictly to the sequence: busulfan conditioning → stem cell infusion (Day 0) → PTCy (Days +3, +4) → this compound and tacrolimus (Day +5) [2] [3].
  • Toxicity Monitoring: Be vigilant for known complications. Hemorrhagic cystitis is associated with higher cyclophosphamide exposure, while veno-occlusive disease is linked to its metabolite CCP [3]. Monitor liver function and employ prophylactic measures for VOD per institutional guidelines [3].
  • Pharmacokinetic Variability: PK of cyclophosphamide and its metabolites can vary significantly between patients and age groups [3]. Therapeutic drug monitoring and dose adjustment should be considered, especially in pediatric patients or those with organ dysfunction.

Knowledge Gaps and Future Directions

While this combination therapy shows promise, several questions remain and warrant further investigation.

  • Optimal Dosing: The ideal dose and duration for this compound within this combination are not yet fully established and may differ from its use as a monotherapy [2].
  • Biomarker Identification: Research is needed to identify biomarkers that can predict response to therapy or the risk of specific toxicities, enabling a more personalized treatment approach [3].
  • Comparative Efficacy: Larger, randomized controlled trials are necessary to directly compare this regimen against other established GVHD prophylaxis strategies to definitively establish its superior efficacy and safety profile [2].

References

Comprehensive Application Notes and Protocols for Itacitinib in Acute Graft-Versus-Host Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Graft-versus-host disease (GVHD) remains a formidable complication following allogeneic hematopoietic stem cell transplantation (HSCT), occurring when donor immunocompetent T cells recognize recipient tissues as foreign and mount an immune response. Traditional treatment has relied heavily on systemic corticosteroids (SCS), which carry significant toxicities including hyperglycemia, hypertension, osteonecrosis, and increased susceptibility to serious infections. The pressing need for more targeted therapies has brought JAK-STAT pathway inhibition to the forefront of GVHD management. Itacitinib, a selective JAK1 inhibitor, represents an innovative therapeutic approach that modulates key cytokine pathways involved in GVHD pathogenesis while potentially avoiding the broad immunosuppressive effects of corticosteroids.

The JAK-STAT pathway serves as a critical signaling node for over 50 cytokines, with JAK1 playing a central role in inflammatory processes relevant to GVHD. Preclinical models have demonstrated that IFN-γ and IL-6 cytokine pathways, which signal primarily through JAK1 and JAK2, are fundamentally involved in the activation of alloreactive T cells that damage GVHD target organs. This compound's selective inhibition of JAK1 potentially offers a superior safety profile compared to broader JAK inhibitors, particularly regarding hematologic toxicities that have limited other JAK inhibitors in this vulnerable patient population. The mechanistic rationale for this compound in GVHD extends beyond T-cell modulation to include disruption of the cytokine release syndrome (CRS), an inflammatory process that often accompanies haploidentical transplantation and contributes to early morbidity.

Table 1: Key Characteristics of this compound

Property Description
Molecular Target Selective JAK1 inhibitor
Mechanism in GVHD Inhibits JAK-STAT signaling of pro-inflammatory cytokines (IFN-γ, IL-6)
Primary Indications Low-risk acute GVHD (monotherapy); GVHD prevention (combination therapy)
Administration Oral, once daily
Typical Dose 200 mg daily
Development Status Phase 2/3 trials, not yet FDA-approved for GVHD

Clinical Efficacy and Applications

Treatment of Low-Risk Acute GVHD

The most compelling evidence for this compound in GVHD treatment comes from a multicenter, phase 2 trial (NCT03846479) investigating this compound monotherapy in low-risk acute GVHD. This study utilized validated clinical and biomarker staging criteria (Minnesota standard risk and MAGIC Ann Arbor 1) to identify patients with low-risk GVHD who would likely respond to corticosteroid therapy. In this trial, 70 patients received this compound monotherapy (200 mg/day for 28 days, with responders eligible for a second 28-day cycle), while outcomes were compared to 140 matched control patients treated with systemic corticosteroids. The striking findings revealed that this compound was not only non-inferior to corticosteroids but demonstrated several advantages, including significantly faster initial response (81% vs 66% at day 7, P=0.02) and comparable high response rates at day 28 (89% vs 86%, P=0.67). Perhaps most importantly, this compound treatment resulted in significantly fewer serious infections within 90 days (27% vs 42%, P=0.04), attributable to reductions in viral and fungal infections, without increasing the risk of relapse [1] [2].

The long-term outcomes from this study further support this compound's potential as a corticosteroid-sparing alternative. At one year post-treatment, there were no significant differences between this compound and corticosteroid-treated groups in key transplant outcomes: nonrelapse mortality (4% vs 11%, P=0.21), relapse incidence (18% vs 21%, P=0.64), chronic GVHD development (28% vs 33%, P=0.33), or overall survival (88% vs 80%, P=0.11). The safety profile favored this compound with less severe leukopenia (16% vs 31%, P=0.02) and no other grade ≥3 adverse events occurring in >10% of patients. These findings position this compound as a promising therapeutic alternative that can effectively control GVHD while reducing corticosteroid-related morbidity, particularly infectious complications that significantly impact transplant recovery and quality of life [1] [2].

Prevention of GVHD and CRS

The prophylactic application of this compound represents another promising approach, particularly in the setting of haploidentical hematopoietic cell transplantation (haplo-HCT) where GVHD and cytokine release syndrome (CRS) present significant challenges. An open-label, single-arm phase 1 study (NCT03755414) evaluated this compound combined with standard GVHD prophylaxis (tacrolimus, mycophenolate mofetil, and post-transplant cyclophosphamide) in 42 patients undergoing haplo-HCT for hematologic malignancies. Patients received this compound 200 mg daily starting from day -3 through either day +100 or +180, followed by a 2-month taper. The remarkable findings demonstrated exceptionally low rates of severe GVHD, with no cases of grade 3-4 acute GVHD through day +180 and only a 5% one-year cumulative incidence of moderate or severe chronic GVHD. Additionally, despite CRS occurring in 78% of patients, all cases were grade 1 in severity, representing a significant improvement compared to historical rates of 17% for grade 3-5 CRS following peripheral blood haplo-HCT [3] [4] [5].

The transplantation outcomes in this prevention study were particularly noteworthy. All patients achieved successful engraftment with no cases of primary graft failure, demonstrating that this compound does not compromise engraftment. The median time to neutrophil engraftment was 15 days and platelet engraftment occurred at a median of 22 days. The comprehensive efficacy was reflected in GVHD-free relapse-free survival (GRFS) rates of 85% at day +180 and 79% at one year, substantially higher than historical controls of 36-43% for peripheral blood haplo-HCT. Importantly, this compound prophylaxis did not appear to compromise the graft-versus-leukemia effect, with cumulative incidence of relapse at 10% and 14% at one and two years, respectively, and overall survival of 87% and 80% at the same time points [3] [4].

Table 2: Clinical Efficacy Outcomes of this compound in GVHD

Outcome Measure Low-Risk aGVHD Treatment (NCT03846479) GVHD Prevention in Haplo-HCT (NCT03755414)
Patient Population 70 with low-risk aGVHD 42 undergoing haploidentical transplantation
Day 28 ORR 89% (this compound) vs 86% (SCS) N/A (prevention study)
Day 7 Response 81% (this compound) vs 66% (SCS), P=0.02 N/A
Grade 3-4 aGVHD Similar to control (P=0.88 for flare) 0% through day +180
Serious Infections (90d) 27% (this compound) vs 42% (SCS), P=0.04 Not specifically reported
cGVHD (1-year) 28% (this compound) vs 33% (SCS) 5% (moderate/severe)
Relapse (1-year) 18% (this compound) vs 21% (SCS) 10%
Overall Survival (1-year) 88% (this compound) vs 80% (SCS) 80%

Experimental Protocols and Methodologies

This compound Monotherapy for Low-Risk Acute GVHD
3.1.1 Patient Selection and Biomarker Staging

The successful implementation of this compound monotherapy depends critically on appropriate patient selection. The phase 2 trial (NCT03846479) enrolled patients aged 12 years and older with previously untreated acute GVHD classified as low-risk using combined clinical and biomarker criteria. Clinical criteria followed the Minnesota standard risk classification, which assesses GVHD symptom severity at diagnosis. Biomarker staging utilized the Mount Sinai Acute GVHD International Consortium (MAGIC) algorithm probability based on serum concentrations of ST2 and REG3α, categorizing patients as Ann Arbor 1 (low-risk). Key inclusion requirements included absolute neutrophil count (ANC) ≥500/μL and platelet count sustainable above 20,000/μL without transfusion. Exclusion criteria encompassed uncontrolled infections, significant organ dysfunction, concurrent chronic GVHD, malignancy relapse requiring immunosuppression discontinuation, and previous JAK inhibitor treatment [1] [2].

The biomarker assessment protocol requires specific methodological attention. Blood samples (5 mL serum) should be collected at GVHD diagnosis and shipped overnight to a specialized laboratory capable of performing the MAGIC algorithm analysis. The MAGIC algorithm incorporates both ST2 (a biomarker of tissue damage and inflammation) and REG3α (a biomarker specific for GI tract damage) to generate an Ann Arbor score (1-3) that predicts NRM risk. Samples must be processed within 30 hours of collection to ensure biomarker stability. The integration of clinical (Minnesota standard risk) and biomarker (Ann Arbor 1) criteria identifies approximately 50% of all GVHD patients as low-risk, with an expected 12-month NRM of approximately 10%. This careful patient selection is crucial for maximizing therapeutic efficacy while minimizing risks [1] [2].

3.1.2 Dosing and Response Assessment

The recommended dosing regimen for this compound monotherapy in low-risk acute GVHD is 200 mg administered orally once daily for an initial 28-day cycle. Responding patients may receive a second 28-day cycle, after which this compound is discontinued without tapering. Importantly, dose modifications are not permitted per the protocol, though up to 5 doses may be missed for toxicity management (e.g., nausea, difficulty swallowing) and made up at the end of the cycle. Concurrent medications should include continuation of prior GVHD prophylaxis agents (e.g., calcineurin inhibitors) according to institutional protocols, plus standard antimicrobial prophylaxis against viruses, fungi, and Pneumocystis jirovecii. Drug interaction precautions should be observed, particularly regarding strong CYP3A4 inhibitors, and patients should be instructed to avoid foods that significantly inhibit CYP3A4 [1] [2].

Response assessment should be conducted systematically at predefined intervals. The protocol specifies clinical evaluation and GVHD staging at screening, then weekly for 8 weeks, with less frequent assessments continuing through day 365. GVHD grading should follow established MAGIC guidance, with specific attention to the skin, gastrointestinal tract, and liver. Treatment discontinuation criteria include: (1) worsening of GVHD within 3 days; (2) failure to respond within 7 days for grade III GVHD or 14 days for grade II GVHD; (3) physician discretion; (4) patient withdrawal; or (5) nonadherence. Patients removed from treatment for GVHD progression or lack of response should initiate prednisone ≥1 mg/kg per day or equivalent as salvage therapy. The efficacy endpoints should include overall response rate (ORR) at day 28 (complete response, very good partial response, or partial response), time to initial response, incidence of symptomatic flares, and long-term outcomes including nonrelapse mortality, relapse incidence, chronic GVHD development, and overall survival [1] [2].

Prevention Protocol for Haploidentical Transplantation
3.2.1 Study Design and Patient Population

The prevention protocol for haploidentical transplantation was evaluated in an open-label, single-arm trial (NCT03755414) that included 42 patients with hematologic malignancies undergoing peripheral blood haploidentical hematopoietic cell transplantation. Key eligibility criteria included age ≥18 years, available haploidentical donor (related, ≥18 years), and adequate organ function defined as left ventricular ejection fraction ≥45%, estimated glomerular filtration rate ≥50 mL/min/1.73m², bilirubin ≤2.0 mg/dL (except for Gilbert's syndrome), ALT/AST ≤3× upper limit of normal, and diffusing capacity for carbon monoxide (DLCO) ≥50% predicted. The conditioning regimens varied based on patient factors and institutional standards, with 79% receiving myeloablative conditioning (primarily Flu-Bu4 [48%] or Flu-Fx TBI [31%]) and 21% receiving reduced-intensity conditioning [3].

The This compound administration schedule for prevention initiates earlier than in the treatment setting. This compound 200 mg daily is started on day -3 (three days before transplantation) and continued through either day +100 or +180, followed by a 2-month taper. All patients receive standard GVHD prophylaxis with post-transplant cyclophosphamide (PtCy) on days +3 and +4, tacrolimus starting on day +5 (target level 5-15 ng/mL), and mycophenolate mofetil (MMF) from day +5 to +35. Engraftment monitoring should include daily complete blood counts with differential from day +5 until neutrophil engraftment (first of three consecutive days with ANC ≥500/μL) and platelet engraftment (first of seven consecutive days with platelets ≥20,000/μL without transfusion). The primary efficacy endpoints for prevention studies include incidence of primary graft failure and incidence of grade 3-4 acute GVHD, while secondary endpoints encompass CRS incidence and severity, nonrelapse mortality, relapse incidence, and GVHD-free relapse-free survival [3] [4].

3.2.2 Cytokine Release Syndrome Assessment

The assessment and monitoring for cytokine release syndrome (CRS) represents a critical component of the prevention protocol. CRS grading should follow established criteria (e.g., Lee et al., 2014), with careful attention to fever, hypotension, hypoxia, and end-organ dysfunction. In the phase 1 prevention study, remarkably, despite 78% of patients developing CRS, all cases were grade 1, manifesting primarily as fever without hypotension or hypoxia requiring vasopressors or supplemental oxygen. This compares favorably to historical controls where 17% of patients receiving peripheral blood haplo-HCT experienced grade 3-5 CRS. Routine monitoring should include daily temperature checks, blood pressure monitoring, and symptom assessment during the initial engraftment period (typically days +5 to +15). The management protocol for more severe CRS should include supportive care and consideration of IL-6 pathway inhibitors like tocilizumab for severe cases, though this was not necessary in the study population receiving this compound prophylaxis [3] [4].

Safety and Biomarker Monitoring Protocols

Adverse Event Monitoring and Management

The comprehensive safety assessment of this compound requires diligent monitoring for both class-specific and drug-specific adverse events. Based on available clinical trials, this compound demonstrates a favorable safety profile compared to corticosteroids, with particular advantages in infectious complications. The most common adverse events reported in clinical trials include thrombocytopenia (34.9% with this compound combination therapy vs 34.7% with placebo) and anemia (29.8% vs 25.0%). Notably, this compound monotherapy resulted in less severe leukopenia compared to corticosteroids (16% vs 31%, P=0.02). No other grade ≥3 adverse events occurred in >10% of this compound-treated patients in the monotherapy trial. Routine monitoring should include complete blood counts with differential weekly for the first 4 weeks, then at least monthly thereafter, with more frequent monitoring in patients developing cytopenias [1] [6].

Infection surveillance represents a critical component of safety monitoring, though this compound demonstrates advantages over corticosteroids in this domain. The phase 2 monotherapy trial reported significantly fewer serious infections within 90 days with this compound compared to corticosteroids (27% vs 42%, P=0.04), attributable to reductions in viral and fungal infections. All patients should receive standard antimicrobial prophylaxis against viruses (e.g., acyclovir for herpes simplex virus), fungi, and Pneumocystis jirovecii. Regular monitoring for CMV and EBV viremia should be performed according to institutional standards, typically weekly through day 100, then every 2-4 weeks through day 180. Hepatic monitoring should include liver function tests at baseline and regularly during treatment, as the JAK-STAT pathway is involved in various liver functions, though significant hepatotoxicity has not been prominently reported with this compound [1] [2].

Biomarker Assay Methodology

The successful implementation of this compound therapy, particularly in the low-risk GVHD setting, depends on accurate biomarker assessment using the MAGIC algorithm. The laboratory protocol for MAGIC biomarker assessment begins with collection of 5 mL of serum in a serum separator tube, which should be centrifuged within 2 hours of collection and aliquoted into cryovials for storage at -80°C until shipment. Samples should be shipped overnight on dry ice to a certified MAGIC laboratory. The analytical method employs ELISA-based quantification of ST2 and REG3α concentrations, which are then incorporated into the MAGIC algorithm probability formula: MAGIC Algorithm Probability = e^(−5.67 + 1.96 × ln[ST2] + 1.06 × ln[REG3α]) / (1 + e^(−5.67 + 1.96 × ln[ST2] + 1.06 × ln[REG3α])). This probability score is translated into Ann Arbor stages (1-3), with Ann Arbor 1 (low-risk) corresponding to the optimal candidates for this compound monotherapy [1] [2].

The turnaround time for MAGIC biomarker results is typically within 30 hours of sample receipt, enabling timely treatment decisions. Quality control measures should include validation of sample integrity (no hemolysis, proper processing and storage), use of standardized ELISA kits with appropriate controls, and participation in proficiency testing programs. Interpretation guidelines should recognize that the MAGIC algorithm provides both diagnostic and prognostic information, with Ann Arbor 1 patients having significantly lower nonrelapse mortality (approximately 10% at 12 months) compared to higher stages. This stratification allows for precision medicine approaches to GVHD therapy, reserving more intensive immunosuppression for higher-risk patients while leveraging this compound's favorable safety profile in lower-risk populations [1] [2].

Formulation, Stability, and Regulatory Considerations

Pharmaceutical Properties and Handling

This compound (INCB039110) is formulated as immediate-release tablets for oral administration, with the standard clinical dose being 200 mg once daily. The pharmaceutical development has focused on optimizing bioavailability and consistent exposure, with the tablet formulation demonstrating favorable pharmacokinetic properties in clinical studies. Under anticipated storage conditions, this compound tablets exhibit good stability, though specific storage recommendations should follow manufacturer guidelines, typically at room temperature protected from moisture. The drug substance is characterized as a small molecule inhibitor with selective binding affinity for JAK1, exhibiting minimal off-target kinase activity based on preclinical profiling. From a pharmacokinetic perspective, this compound is metabolized primarily through CYP3A4 pathways, necessitating awareness of potential drug-drug interactions with strong CYP3A4 inhibitors or inducers [6].

Regulatory Status and Development Pathway

The current regulatory status of this compound for GVHD indications remains investigational, as the drug has not yet received FDA approval for any GVHD-related indication. The developmental trajectory has experienced both promising successes and setbacks. A phase 3 trial (GRAVITAS-301, NCT03139604) evaluating this compound in combination with corticosteroids as first-line treatment for acute GVHD did not meet its primary endpoints, demonstrating no significant improvement in overall response rate at day 28 or non-relapse mortality at month 6 compared to placebo plus corticosteroids. However, the subsequent focused development in biomarker-stratified populations (low-risk GVHD) and prevention settings has generated more encouraging results. The path to approval will likely require additional randomized, controlled trials in these specific populations, potentially leveraging the compelling efficacy and safety signals observed in phase 2 studies to support accelerated approval pathways [6].

Table 3: Key Clinical Trials of this compound in GVHD

Trial Identifier Phase Setting Intervention Primary Endpoints
NCT03846479 Phase 2 Low-risk aGVHD treatment This compound monotherapy vs SCS ORR at day 28
NCT03755414 Phase 1 GVHD and CRS prevention in haplo-HCT This compound + Tac/MMF/PtCy Graft failure, grade 3-4 aGVHD
NCT03139604 (GRAVITAS-301) Phase 3 Treatment-naïve aGVHD This compound + SCS vs placebo + SCS ORR at day 28, NRM at 6 months
NCT03584516 Phase 3 Chronic GVHD This compound + corticosteroids Efficacy measures

Conclusion and Future Directions

This compound represents a promising therapeutic agent in the evolving landscape of GVHD management, particularly as a corticosteroid-sparing alternative in low-risk acute GVHD and as a prophylactic agent in haploidentical transplantation. The compelling efficacy data from phase 2 trials, coupled with a favorable safety profile especially regarding infectious complications, position this compound as a potential paradigm-shifting therapy in these specific contexts. The strategic application of biomarker-directed patient selection exemplifies the movement toward precision medicine in transplant medicine, maximizing therapeutic benefits while minimizing risks. The additional benefit in CRS prevention further expands this compound's potential utility in the challenging setting of haploidentical transplantation.

The future development of this compound will likely focus on several key areas. First, validation studies in larger, randomized controlled trials are needed to confirm the promising results observed in phase 2 trials, particularly for the low-risk GVHD monotherapy approach. Second, combination strategies with other novel agents may further enhance efficacy while maintaining the favorable safety profile. Third, refinement of biomarker criteria may identify additional patient populations who could benefit from this compound-based approaches. Finally, ongoing investigation into the optimal duration of therapy and tapering strategies will help maximize long-term outcomes. As the field continues to evolve, this compound represents an important addition to the armamentarium against GVHD, potentially offering improved outcomes and reduced toxicity for patients undergoing allogeneic hematopoietic cell transplantation.

Visual Appendix

JAK-STAT Signaling Pathway and this compound Mechanism

jak_stat Cytokine Cytokine (IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2/3 Receptor->JAK2 Activation STAT STAT Proteins JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription This compound This compound This compound->JAK1 Inhibition

Clinical Application Algorithm for Low-Risk GVHD

gvhd_treatment Start New Acute GVHD Diagnosis Clinical Minnesota Standard Risk Clinical Assessment Start->Clinical Biomarker MAGIC Biomarker Testing (ST2, REG3α) Clinical->Biomarker Risk Risk Stratification Biomarker->Risk LowRisk Low-Risk GVHD (Minnesota SR + Ann Arbor 1) Risk->LowRisk Low-Risk Profile HighRisk Standard/High-Risk GVHD Risk->HighRisk Standard/High-Risk This compound This compound Monotherapy 200 mg daily LowRisk->this compound Steroids Systemic Corticosteroids (Standard Care) HighRisk->Steroids Response Response Assessment at Day 7 & 28 This compound->Response Continue Continue Treatment (2nd cycle if needed) Response->Continue Response Salvage Initiate Salvage Therapy (Prednisone ≥1 mg/kg/day) Response->Salvage No Response/Worsening

References

Comprehensive Application Notes and Protocols: Itacitinib for Myelofibrosis Total Symptom Score (TSS) Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Mechanism of Action

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and progressive cytopenias. The clinical phenotype of both primary MF and secondary MF (post-polycythemia vera and post-essential thrombocythemia) is dominated by splenomegaly and constitutional symptoms, with a tendency toward vascular complications and blast transformation [1]. The pathogenesis of MF centers on dysregulation of the JAK-STAT signaling pathway, primarily driven by mutations in JAK2, CALR, or MPL genes, leading to abnormal cytokine expression and inflammatory signaling [2] [1].

Itacitinib (INCB039110) is an investigational, selective JAK1 inhibitor that preferentially targets JAK1 over JAK2 [3] [4]. This selectivity may potentially translate to improved efficacy in controlling MF-related symptoms while minimizing myelosuppressive toxicities associated with broader JAK inhibition. The drug's mechanism involves competitive inhibition of ATP binding to JAK1's kinase domain, thereby modulating the signaling of cytokines involved in MF pathogenesis, including those contributing to inflammation, symptom burden, and disease progression [3]. In vitro models have demonstrated that this compound lacks significant suppression of hematopoiesis, suggesting a potentially favorable myelotoxicity profile compared to less selective JAK inhibitors [4].

Efficacy Data Summary

Clinical evaluations of this compound in myelofibrosis have explored both monotherapy and combination approaches, with efficacy assessed through standardized endpoints including spleen volume reduction (SVR) and total symptom score (TSS) improvement.

Phase 2 Combination and Monotherapy Data

A 2024 phase 2 study investigated this compound in two distinct cohorts of MF patients over a 24-week period [5]. The study revealed differential responses based on treatment approach:

  • Cohort A (this compound 200 mg QD + low-dose ruxolitinib ≤15 mg daily, n=13): Patients receiving the combination therapy achieved a mean spleen volume reduction of +6.9% (standard deviation ±27.5%) at week 24, indicating no aggregate spleen volume reduction. However, by week 12, the mean SVR was -1.6% (±14.7%), with 9 of 13 patients (69.2%) achieving some degree of SVR at this earlier timepoint [5].

  • Cohort B (this compound 600 mg QD monotherapy in previously ruxolitinib-treated patients, n=10): The monotherapy cohort demonstrated more substantial spleen responses, with a mean SVR of -3.0% (±34.7%) at week 24 and -24.6% (±21.7%) at week 12. Seven of ten patients (70%) achieved SVR at week 12, maintaining response in three patients (30%) through week 24 [5].

Table 1: Efficacy Outcomes from Phase 2 Study of this compound in Myelofibrosis

Parameter Cohort A (Combination) Cohort B (Monotherapy)
Regimen This compound 200 mg QD + ruxolitinib ≤15 mg/day This compound 600 mg QD
Patient Population Stable on ruxolitinib Previously ruxolitinib-treated
Sample Size n=13 n=10
Mean SVR at Week 12 (SD) -1.6% (±14.7%) -24.6% (±21.7%)
Patients with SVR at Week 12 9/13 (69.2%) 7/10 (70%)
Mean SVR at Week 24 (SD) +6.9% (±27.5%) -3.0% (±34.7%)
Patients with SVR at Week 24 5/13 (38.5%) 3/10 (30%)
Comparative JAK Inhibitor Landscape

A 2024 network meta-analysis of 9 randomized controlled trials (n=2,340) provided context for this compound's potential position within the JAK inhibitor landscape for MF [2]. This comprehensive analysis demonstrated that different JAK inhibitors exhibit variable efficacy profiles:

  • Ruxolitinib and momelotinib demonstrated superiority in achieving both SVR ≥35% and TSS reduction ≥50% at 24 weeks [2].
  • Pacritinib and momelotinib were associated with decreased risk of grade 3/4 anemia and thrombocytopenia compared to other JAK inhibitors [2].
  • Fedratinib showed better tolerability in patients with thrombocytopenia [2].

The analysis highlighted that no substantial overall survival benefits have been observed with newer JAK inhibitors compared to ruxolitinib, emphasizing the continued need for novel therapeutic approaches [2].

Table 2: Comparative Efficacy of JAK Inhibitors in Myelofibrosis (24-Week Outcomes)

JAK Inhibitor SVR ≥35% Response Rate TSS ≥50% Response Rate Hematological Safety Profile
Ruxolitinib 42% High Risk of cytopenias
Fedratinib 47% Comparable to ruxolitinib More tolerable with thrombocytopenia
Pacritinib 19% Moderate Lower risk of grade 3/4 anemia/thrombocytopenia
Momelotinib 27% High Lower risk of grade 3/4 anemia/thrombocytopenia
This compound ~30% (monotherapy at wk 24) Not fully reported in available literature Minimal myelosuppression in vitro

Safety and Tolerability Profile

The safety profile of this compound from the phase 2 study demonstrated a generally manageable adverse event profile consistent with other JAK inhibitors in MF [5]. The most frequent treatment-emergent adverse events (TEAEs) across both cohorts included anemia (n=8), diarrhea (n=8), and fatigue (n=8). The most common grade ≥3 TEAEs were anemia (n=6), thrombocytopenia (n=5), fatigue (n=3), and diarrhea (n=2) [5].

Notably, the study reported no unexpected safety signals, suggesting that this compound's toxicity profile falls within the expected spectrum for JAK inhibitor therapy in this patient population [5]. The potentially reduced myelosuppressive risk suggested by in vitro models [4] may position this compound favorably for MF patients with pre-existing cytopenias, though larger studies are needed to confirm this potential advantage.

Experimental Protocols and Assessment Methodologies

Clinical Trial Designs

The ongoing LIMBER-213 trial (NCT04821791) is a two-part, phase 2, open-label study designed to evaluate the safety, tolerability, and efficacy of this compound immediate release tablets in participants with primary or secondary myelofibrosis who have received prior ruxolitinib and/or fedratinib monotherapy [6].

  • Part 1 (Dose Escalation): Participants are dosed at 2 different dose levels to select the Recommended Phase 2 Dose (RP2D). A maximum of 9 participants per dose level are enrolled [6].
  • Part 2 (Dose Expansion): Participants receive this compound at the RP2D identified in Part 1 [6].

Table 3: Key Eligibility Criteria for LIMBER-213 Trial

Category Inclusion Criteria Exclusion Criteria
Diagnosis Overt PMF per 2016 WHO criteria or SMF per 2008 IWG-MRT criteria Prior JAK inhibitor other than ruxolitinib or fedratinib
Disease Risk At least Intermediate-1 per DIPSS ≥10% myeloid blasts in peripheral blood or bone marrow
Prior Therapy Received prior ruxolitinib and/or fedratinib monotherapy Inability to taper from current JAK inhibitor over 14 days
Splenomegaly Palpable spleen ≥5 cm below LCM or volume ≥450 cm³ on imaging Prior splenectomy or splenic irradiation within 6 months
Laboratory Platelets ≥50 × 10⁹/L at screening Laboratory values outside protocol-defined ranges
Efficacy Assessment Methodologies

Total Symptom Score (TSS) Assessment:

  • The Myelofibrosis Symptom Assessment Form version 4.0 (MFSAF v4.0) is used to capture symptom burden [6].
  • Patients complete the diary daily during the study, rating key MF-related symptoms including fatigue, early satiety, abdominal discomfort, night sweats, itching, bone pain, and fever.
  • The TSS reduction endpoint is defined as the proportion of participants achieving ≥50% reduction in TSS over the 28 days immediately before the end of Week 24 compared with the 7 days immediately before initiating this compound (baseline) [6].

Spleen Volume Measurement:

  • Spleen volume is assessed quantitatively using MRI or CT imaging at predefined intervals.
  • Participants must be willing and able to undergo serial MRI or CT scans throughout the study period [6].
  • Response is defined as ≥35% reduction in spleen volume from baseline at week 24.

Quality of Life Assessment:

  • The EORTC QLQ-C30 questionnaire assesses health-related quality of life [6].
  • The Patient Global Impression of Change (PGIC) instrument evaluates patients' perception of treatment benefit [6].
Pharmacodynamic and Safety Assessments
  • Treatment-Emergent Adverse Events (TEAEs): Defined as any adverse event either reported for the first time or worsening of a pre-existing event after first dose of study treatment up to 30 days after last dose [6].
  • Laboratory Monitoring: Complete blood counts, comprehensive metabolic panel, and other safety labs are performed at regular intervals throughout the study.
  • ECG Monitoring: 12-lead electrocardiograms are obtained to assess potential QTc interval prolongation.

Visual Experimental Workflow

The following diagram illustrates the design and participant flow of the phase 2 LIMBER-213 clinical trial:

G LIMBER-213 Phase 2 Trial Design cluster_screening Screening Phase cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion S1 Patients with Primary or Secondary Myelofibrosis S3 Inclusion/Exclusion Criteria Assessment S1->S3 S2 Prior Ruxolitinib and/or Fedratinib Therapy S2->S3 P1 Dose Level 1 (n≤9) S3->P1 P2 Dose Level 2 (n≤9) S3->P2 P3 RP2D Selection Based on Safety/Tolerability P1->P3 P2->P3 P4 Dose Expansion at RP2D P3->P4 O1 Primary Endpoints: • TEAEs • SVR ≥35% • TSS Reduction ≥50% P4->O1 O2 Secondary Endpoints: • Quality of Life (EORTC QLQ-C30) • Patient Global Impression of Change P4->O2

The following diagram illustrates the key efficacy assessments and their timing in this compound clinical trials:

G This compound Efficacy Assessment Timeline B Baseline W2 Week 12 B->W2 A1 Spleen Volume Measurement (MRI/CT) B->A1 A2 Total Symptom Score (MFSAF v4.0) B->A2 A4 Safety Laboratory Tests (CBC, Chemistry) B->A4 W4 Week 24 W2->W4 W2->A1 W2->A2 W5 Week 24 W4->W5 W4->A1 Primary SVR Endpoint W4->A2 Primary TSS Endpoint A3 Quality of Life (EORTC QLQ-C30) W4->A3 W4->A4 W5->A1 W5->A2

Conclusions and Future Directions

This compound represents a promising JAK1-selective inhibitor under investigation for patients with myelofibrosis who have received prior JAK inhibitor therapy. Current evidence suggests:

  • This compound monotherapy demonstrates more substantial early spleen volume reduction (mean -24.6% at week 12) compared to combination therapy with low-dose ruxolitinib, though this effect attenuated by week 24 [5].
  • The safety profile appears manageable with no unexpected toxicities, though larger studies are needed to fully characterize hematological adverse events [5].
  • This compound's potential myelotoxicity advantage suggested by in vitro models warrants further investigation in MF patients with significant cytopenias [4].

The ongoing LIMBER-213 trial will provide more robust data on this compound's efficacy in MF patients previously treated with ruxolitinib and/or fedratinib, particularly regarding its ability to achieve clinically meaningful symptom control and spleen volume reduction [6]. Future studies should explore this compound in combination with novel agents beyond JAK inhibitors and investigate its potential effects on bone marrow fibrosis and mutant allele burden, which represent key unmet needs in MF therapeutics.

References

Application Notes and Protocols: Modulation of CD8+ T-cell Infiltration and Function in the Tumor Microenvironment by Itacitinib, a Selective JAK1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Itacitinib (INCB039110) is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) that has emerged as a promising immunomodulatory agent for cancer therapy. As a key component of the JAK-STAT signaling pathway, JAK1 mediates intracellular signaling for numerous cytokines and growth factors involved in immune cell activation, inflammation, and cancer progression. The selective inhibition profile of this compound differentiates it from broader JAK inhibitors, potentially offering a more targeted approach to modulating the tumor microenvironment (TME) while minimizing off-target effects. Particularly relevant to cancer immunotherapy is this compound's ability to influence CD8+ T-cell infiltration, differentiation, and function within tumors—critical determinants of response to immune checkpoint inhibitors and other immunotherapies.

CD8+ T lymphocytes represent the primary cytotoxic effectors of the adaptive immune system against cancer. Their abundance, spatial distribution, and functional state within the TME strongly correlate with clinical outcomes across multiple solid tumor types. Tumors are frequently categorized as "inflamed/hot," "immune-excluded," or "immune-desert/cold" based on CD8+ T-cell infiltration patterns, with these classifications carrying significant prognostic and therapeutic implications. However, T-cell exhaustion—a state of progressive dysfunction characterized by upregulated inhibitory receptors, impaired cytokine production, and reduced cytotoxic capacity—often develops in chronic antigenic environments like tumors, limiting effective antitumor immunity.

This application note provides a comprehensive overview of this compound's mechanisms, quantitative effects on CD8+ T-cells, and detailed experimental protocols for investigating its activity in preclinical models, supporting drug development efforts aimed at optimizing combination immunotherapy strategies.

Mechanisms of Action and Biological Rationale

JAK-STAT Signaling in the Tumor Microenvironment

The JAK-STAT pathway serves as a crucial signaling node for numerous cytokines and growth factors that shape antitumor immunity. Upon cytokine binding to cell surface receptors, JAK family kinases (JAK1, JAK2, JAK3, TYK2) phosphorylate each other and specific tyrosine residues on receptor subunits, creating docking sites for STAT transcription factors. Once phosphorylated, STATs dimerize and translocate to the nucleus where they regulate expression of target genes involved in inflammation, cell survival, proliferation, and differentiation. Chronic JAK-STAT activation, particularly through persistent interferon signaling, contributes to an immunosuppressive TME by upregulating immune checkpoint molecules and promoting T-cell exhaustion.

This compound specifically targets JAK1 with an IC50 of approximately 50-100 nM in cellular assays, significantly lower than its inhibition constants for other JAK family members. This selectivity is biologically important as JAK1 pairs with JAK2, JAK3, or TYK2 to mediate signaling for cytokines particularly relevant to antitumor immunity, including IL-6, IFN-γ, IL-10, and common gamma-chain cytokines (IL-2, IL-7, IL-15, IL-21). By preferentially inhibiting JAK1, this compound dampens excessive inflammatory signaling while potentially preserving beneficial immune functions mediated through other JAK isoforms.

Modulation of CD8+ T-cell Biology

This compound influences CD8+ T-cell function through multiple interconnected mechanisms in the TME:

  • Reversal of T-cell exhaustion: Chronic antigen exposure and inflammatory signaling in tumors drive CD8+ T-cells toward an exhausted state characterized by increased expression of inhibitory receptors (PD-1, LAG-3, TIM-3, TIGIT) and impaired effector functions. This compound reduces chronic interferon signaling that sustains this exhausted phenotype, potentially restoring T-cell functionality, particularly when combined with checkpoint inhibitors [1] [2].

  • Modulation of cytokine production: this compound dose-dependently reduces levels of multiple inflammatory cytokines implicated in immunosuppression and pathology, including IFN-γ, IL-6, TNF-α, and others. This cytokine modulation alters the immunosuppressive network within the TME, indirectly enhancing CD8+ T-cell function [3].

  • Reduction of immunosuppressive cells: this compound treatment can diminish the activity and abundance of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) that normally inhibit CD8+ T-cell function, thereby indirectly supporting antitumor immunity [2].

  • Preservation of cytotoxic capacity: Unlike broader immunosuppressive agents, this compound does not significantly inhibit CD8+ T-cell proliferation or antitumor killing capacity across multiple human CAR T-cell constructs (GD2, EGFR, and CD19), suggesting it may selectively target pathological inflammation while sparing critical antitumor functions [3].

Quantitative Data Summary

Efficacy Across Preclinical Models

Table 1: this compound efficacy across preclinical models of inflammation and cancer

Disease Model Dosing Regimen Key Efficacy Findings Impact on CD8+ T-cells Source
CAR T-cell-induced CRS 60-120 mg/kg twice daily (oral) Significantly reduced multiple inflammatory cytokines (IFN-γ, IL-6, TNF-α); no impairment of CAR T-cell antitumor activity Preserved CD8+ CAR T-cell proliferation and cytotoxicity [3]
Graft-versus-Host Disease 60-120 mg/kg twice daily (oral) Improved clinical scores, reduced inflammatory cytokines; preserved graft-versus-leukemia effect Reduced CD8+ T-cell infiltration in inflamed colon tissue while maintaining systemic populations [4]
NSCLC (with anti-PD-1) Clinical phase 2 trial doses Improved progression-free survival vs. pembrolizumab alone (∼2 years vs. 6.5-10.3 months) Proliferative burst of CD8+ T-cells with reduced exhaustion markers [2]
Hemophagocytic Lymphohistiocytosis (HLH) Varied by model Improved survival in CpG-induced HLH; suboptimal in LCMV-induced primary HLH Targeted inflammatory and metabolic pathway genes in CD8+ T-cells [5]
Cytokine Modulation Profile

Table 2: this compound effects on inflammatory cytokines across experimental systems

Cytokine Function in TME Effect of this compound Experimental System Magnitude of Reduction
IFN-γ T-cell chemoattraction; upregulates PD-L1; drives exhaustion Significant reduction In vitro CAR T-cell assays; mouse CRS models Dose-dependent (∼40-70%)
IL-6 Pro-inflammatory; promotes MDSC differentiation Significant reduction Mouse CRS models; macrophage assays Dose-dependent (∼50-80%)
TNF-α Pro-inflammatory; endothelial activation Significant reduction GvHD models; mouse CRS models ∼40-60%
IL-10 Immunosuppressive; inhibits T-cell function Significant reduction Mouse CRS models ∼30-50%
CCL5 (RANTES) CD8+ T-cell chemoattractant Unchanged or increased Radioresistance models Not applicable
CXCL9/10 T-cell trafficking chemokines Unchanged or increased Radioresistance models Not applicable

Experimental Protocols

In Vitro T-cell Proliferation and Cytotoxicity Assays

4.1.1 T-cell Proliferation Protocol

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from human whole blood using Ficoll-Hypaque density gradient centrifugation. Isolate T-cells from PBMCs by centrifugal elutriation.
  • Culture Conditions: Maintain T-cells in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% HEPES, 2 mM L-glutamine, 0.05 mM 2-mercaptoethanol, and penicillin/streptomycin).
  • T-cell Activation: Activate T-cells with Dynabeads conjugated with anti-CD3/CD28 antibodies at a 3:1 bead-to-cell ratio. Plate cells at 0.5 × 10^6 cells/mL in 24-well plates.
  • Drug Treatment: Add this compound at concentrations ranging from 50-1000 nM to evaluate dose-response relationships. Include vehicle controls and reference inhibitors as appropriate.
  • Proliferation Assessment: Incubate plates at 37°C in 5% CO2 for up to 10 days, replenishing media and compounds every 48 hours. Quantify proliferation every other day using CountBright Absolute Counting Beads or similar counting methods. Alternative methods include CFSE dilution assays or ^3H-thymidine incorporation [3].

4.1.2 Cytotoxicity Assay Protocol

  • Target Cell Preparation: Plate luciferase-expressing tumor cells (e.g., SY5Y neuroblastoma cells for GD2-CAR T-cells) in 96-well plates at 50,000 cells/well. Allow 24 hours for adherence.
  • Effector Cell Co-culture: Add CAR T-cells or activated CD8+ T-cells at appropriate effector-to-target ratios (typically 3:1) in a final volume of 200 μL. Include target cell-only wells to determine maximum luminescence (RLUmax).
  • Incubation and Assessment: Co-culture for 17 hours at 37°C. Add 100 μL luciferin substrate (Bright-Glo Luciferase Assay System) and incubate for 10 minutes. Measure luminescence using a compatible plate reader.
  • Data Analysis: Calculate percent-specific lysis using the formula: [1 - (RLUexperimental/RLUmax)] × 100. Perform experiments in triplicate for statistical analysis [3].
In Vivo Tumor Models and Analysis

4.2.1 this compound Administration in Mouse Models

  • Formulation: Prepare this compound in suitable vehicle for oral gavage. Common vehicles include aqueous suspensions with 0.5-1% methylcellulose with or without 0.1% Tween-80.
  • Dosing Regimens: Based on published studies, effective doses range from 60-120 mg/kg administered twice daily. For prophylactic regimens, initiate dosing 3 days before tumor implantation or T-cell transfer. For therapeutic regimens, begin dosing when tumors reach predetermined size or after T-cell transfer.
  • Pharmacodynamic Assessment: Monitor this compound exposure levels and target engagement through plasma compound levels and inhibition of cytokine-induced pSTAT in relevant tissues [3] [4].

4.2.2 Tumor Infiltrating Lymphocyte (TIL) Analysis

  • Tumor Processing: Harvest tumors at experimental endpoint and mechanically dissociate using scalpels or gentleMACS Dissociator. Digest tissue with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in RPMI at 37°C for 30-60 minutes.
  • Cell Isolation: Pass dissociated tissue through 70 μm cell strainers, lyse red blood cells using ACK buffer, and wash cells in FACS buffer (PBS with 2% FBS).
  • Immune Cell Staining: Incubate single-cell suspensions with fluorochrome-conjugated antibodies against CD45, CD3, CD8, CD4, CD44, CD62L, and relevant exhaustion markers (PD-1, LAG-3, TIM-3). Include viability dye to exclude dead cells.
  • Flow Cytometry Analysis: Acquire data on flow cytometer and analyze using FlowJo software. Identify CD8+ T-cell populations as CD45+CD3+CD8+ and assess activation status (CD44+CD62L- for effector cells) and exhaustion marker expression [6].

4.2.3 Cytokine Measurement

  • Sample Collection: Collect blood in EDTA-coated tubes, centrifuge at 2000×g for 10 minutes, and harvest plasma. For tissue cytokines, homogenize tissue in PBS with protease inhibitors and centrifuge to collect supernatant.
  • Multiplex Immunoassay: Use MSD MULTI-SPOT or Luminex multiplex assays per manufacturer's instructions. Key panels should include IFN-γ, IL-6, TNF-α, IL-10, and other cytokines of interest.
  • Data Analysis: Calculate cytokine concentrations from standard curves using appropriate curve-fitting algorithms [3].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

G Cytokines Inflammatory Cytokines (IFN-γ, IL-6, others) JAK1 JAK1 Kinase Cytokines->JAK1 Binds Receptors Activates STAT STAT Transcription Factors JAK1->STAT Phosphorylates Nucleus Nuclear Translocation Gene Expression STAT->Nucleus Dimerizes & Exhaustion T-cell Exhaustion (PD-1, LAG-3, TIM-3 upregulation) Nucleus->Exhaustion Upregulates Inflammation Excessive Inflammation Immunosuppression Nucleus->Inflammation Promotes This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits

Diagram 1: this compound mechanism of action in the tumor microenvironment. This compound selectively inhibits JAK1 kinase, interrupting signaling downstream of multiple inflammatory cytokines. This disruption prevents STAT transcription factor phosphorylation, nuclear translocation, and subsequent expression of genes that drive T-cell exhaustion and excessive inflammation.

Experimental Workflow for Assessing this compound Effects on CD8+ T-cells

G Start Study Design InVitro In Vitro Assays (Proliferation, Cytotoxicity) Start->InVitro InVivo In Vivo Modeling (Tumor-bearing mice) Start->InVivo Analysis Sample Collection & Processing InVivo->Analysis Flow Flow Cytometry (TIL characterization) Analysis->Flow Cytokine Multiplex Cytokine Analysis Analysis->Cytokine Data Data Integration & Interpretation Flow->Data Cytokine->Data

Diagram 2: Experimental workflow for comprehensive assessment of this compound effects on CD8+ T-cells. The integrated approach combines in vitro functional assays with in vivo tumor models, followed by detailed immune phenotyping of tumor infiltrating lymphocytes (TILs) and cytokine profiling to elucidate mechanisms of action.

Discussion and Clinical Implications

The experimental data and protocols outlined in this application note demonstrate that this compound modulates the TME through multifaceted effects on CD8+ T-cell biology. The selective JAK1 inhibition achieved by this compound appears capable of disrupting the feed-forward loops of inflammation and immunosuppression that characterize many solid tumors, while potentially preserving critical antitumor immune functions. This balanced immunomodulation represents a promising approach for combination immunotherapy.

Clinical Translation and Combination Strategies

Emerging clinical evidence supports the rational combination of this compound with immune checkpoint inhibitors. In a phase 2 trial of treatment-naïve metastatic non-small cell lung cancer patients, the combination of this compound with pembrolizumab demonstrated a median progression-free survival of nearly two years, substantially longer than the 6.5-10.3 months typically observed with pembrolizumab monotherapy. Mechanistically, this combination was associated with a proliferative burst of CD8+ T-cells and reduced expression of exhaustion markers [2]. Similarly, in patients with relapsed or refractory Hodgkin lymphoma, the JAK1/2 inhibitor ruxolitinib combined with nivolumab showed an impressive two-year overall survival rate of 87% compared to 23.8% with checkpoint inhibition alone [2].

These clinical findings support a model wherein this compound resets the chronic interferon signaling that drives T-cell exhaustion while checkpoint inhibitors directly reinvigorate T-cell function. This complementary mechanism addresses two distinct barriers to effective antitumor immunity simultaneously. Additionally, this compound's ability to reduce inflammatory cytokines like IL-6 may mitigate certain immune-related adverse events associated with checkpoint inhibitors, potentially improving therapeutic indices.

Considerations for Application in Drug Development

When incorporating this compound into combination therapy development, several factors warrant consideration:

  • Timing and Sequencing: Preclinical data suggest both prophylactic and therapeutic dosing regimens can be effective, but optimal sequencing with checkpoint inhibitors may depend on the specific tumor context and baseline TME inflammation state [3] [4].

  • Biomarker Strategy: Development of predictive biomarkers is essential for patient selection. Potential biomarkers include baseline levels of phosphorylated STAT in tumor tissue, inflammatory cytokine profiles, and transcriptomic signatures of interferon response. Monitoring early changes in circulating cytokines may provide pharmacodynamic evidence of target engagement.

  • Dosing Optimization: The selective JAK1 inhibition achieved by this compound at clinically relevant doses (providing JAK1 IC50 coverage for 4-12 hours depending on dosing regimen) appears sufficient for immunomodulatory effects without completely abrogating essential JAK-STAT signaling [3] [4].

Conclusion

This compound represents a promising immunomodulatory agent that selectively targets JAK1 to reshape the TME and enhance CD8+ T-cell function. The detailed protocols and data summaries provided in this application note support further investigation of this compound in combination with checkpoint inhibitors and other immunotherapies. The balanced immunomodulation achieved through selective JAK1 inhibition—reducing pathological inflammation and T-cell exhaustion while preserving antitumor cytotoxicity—offers a compelling strategy for overcoming resistance to current immunotherapies across multiple solid tumor types.

References

Frequently Asked Questions: Itacitinib DLTs & Management

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most frequently observed Dose-Limiting Toxicities (DLTs) for Itacitinib? The most common DLTs observed with this compound, particularly when combined with chemotherapy (nab-paclitaxel and gemcitabine), are hematologic. In a phase Ib/II study, these included grade 3 febrile neutropenia and grade 4 neutropenia [1].

  • What management strategies are effective for this compound-related neutropenia? Successful management strategies involve a combination of prophylactic support and dose modification [1]. The use of prophylactic Granulocyte Colony-Stimulating Factor (G-CSF) is a key intervention. If hematologic toxicities persist, protocol-defined dose de-escalation of this compound and/or chemotherapeutic agents is recommended.

  • Does the this compound safety profile differ between patient populations? Yes, the toxicity profile can vary. Management strategies effective in one population may not directly apply to another. The diagram below illustrates the distinct DLT management pathways for different clinical contexts.

G Start This compound DLT Management SubPop1 Advanced Solid Tumors (Combo with Chemo) Start->SubPop1 SubPop2 Acute GVHD (Combo with Corticosteroids) Start->SubPop2 DLT1 Primary DLT: Hematologic (e.g., Febrile Neutropenia, Neutropenia) SubPop1->DLT1 DLT2 Primary DLT: Non-hematologic (e.g., Thrombocytopenia) SubPop2->DLT2 Mgmt1 Management Strategy: - Add Prophylactic G-CSF - De-escalate this compound dose - De-escalate chemo dose DLT1->Mgmt1 Mgmt2 Management Strategy: - Monitor closely - Attribute carefully to drug vs. disease progression DLT2->Mgmt2

This compound DLTs & Dosing in Clinical Trials

The tables below summarize the key DLTs and subsequent dose modifications from a phase Ib/II study of this compound in combination with nab-paclitaxel and gemcitabine for advanced solid tumors [1].

Table 1: Dose-Limiting Toxicities (DLTs) by Dose Level in Phase Ib Study (Part 1)

Dose Level This compound nab-Paclitaxel Gemcitabine Prophylactic G-CSF? DLTs in Cycle 1 Tolerability
Level 0 400 mg QD 125 mg/m² 1000 mg/m² No 2 DLTs in 5 patients (Grade 3 febrile neutropenia, Grade 4 neutropenia) Not Tolerable
Level -1 400 mg QD 125 mg/m² 1000 mg/m² Yes 3 DLTs in 7 patients Not Tolerable
Level -2 300 mg QD 125 mg/m² 1000 mg/m² No 1 DLT in 8 patients Tolerable (MTD)
Level +2 400 mg QD 100 mg/m² 750 mg/m² No 1 DLT in 7 patients Tolerable

Table 2: Dose Expansion & Refinement in Phase II

Study Part Patient Population Regimen Key Findings & Rationale for Change
Part 2 Pancreatic Adenocarcinoma This compound 300 mg + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² High rate of Grade 3/4 neutropenia (60%); high discontinuation rate.
Part 2A Pancreatic Adenocarcinoma This compound 200 mg QD + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² Better tolerated, reduced discontinuation and neutropenia rates.

Experimental Protocol: DLT Assessment & Management

This section outlines the methodology for identifying and managing DLTs, as referenced in the clinical studies [1] [2].

1. Protocol Definition of DLTs

  • DLTs are typically assessed during the first cycle of treatment (e.g., Cycle 1, often 28 days).
  • DLTs are defined as clinically significant adverse events that are considered related to the investigational regimen. Examples include:
    • Hematologic: Grade 4 neutropenia lasting >7 days, Grade 3/4 febrile neutropenia, Grade 4 thrombocytopenia.
    • Non-hematologic: Grade 3 or 4 toxicities despite optimal supportive care, excluding predefined exceptions like nausea/vomiting.

2. DLT Management Workflow The following diagram maps the decision-making pathway for managing DLTs in a dose-finding study, based on the referenced trial [1].

G Start DLT Observed in Cycle 1 A Cohort Expansion/Review Start->A B ≥2 DLTs in a cohort? A->B C MTD Exceeded B->C Yes F MTD/PAD Established B->F No D Dose De-escalation (e.g., Reduce this compound from 400mg to 300mg) C->D Enroll new cohort E Consider Adding Prophylactic G-CSF D->E Enroll new cohort E->A Enroll new cohort G Proceed to Dose Expansion Phase F->G

3. Key Methodological Notes

  • Dose Optimization: The MTD was defined as the highest dose at which fewer than 2 of 6 patients experienced a DLT. The pharmacologically active dose (PAD) may be selected if it is lower than the MTD [1].
  • Cohort Monitoring: Close, real-time monitoring of each patient cohort is essential. The occurrence of DLTs triggers a pre-defined review to decide if the current dose level is tolerable or if de-escalation is required.
  • Population Considerations: The phase Ib study found that patients with chemotherapy-naïve pancreatic cancer showed better tolerability, highlighting that prior therapy can influence toxicity risk [1].
  • Context is Key: In the GVHD study, thrombocytopenia was noted as a DLT but was attributed to disease progression rather than solely to this compound, underscoring the importance of accurate adverse event attribution [3].

Important Considerations for Researchers

  • Application Context: The most detailed DLT data for this compound is from its use in oncology with concurrent chemotherapy. While the drug has been studied in GVHD with corticosteroids, the specific DLT profile in that setting may differ, with a focus on different toxicity spectra such as infections [3] [2].
  • Source Information: The clinical data summarized here is from studies published in 2018 and 2020. Always consult the latest clinical trial protocols and prescribing information for the most current recommendations.

References

Itacitinib renal impairment dosing adjustment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Is itacitinib dosing affected by renal impairment?

Answer: No. Current evidence indicates that no dose adjustment is necessary for this compound in patients with any degree of renal impairment [1] [2] [3].

  • Rationale: this compound is primarily eliminated by hepatic metabolism, with minimal renal clearance (approximately 8.4% of the dose is excreted unchanged in the urine) [1].
  • Official Recommendation: Based on the magnitude of exposure changes observed in a dedicated pharmacokinetic study and the drug's historic risk-benefit profile, no dose adjustment is recommended for patients with impaired renal function [1] [2].

What data supports this recommendation?

The key evidence comes from a single-dose, open-label study that compared the pharmacokinetics and safety of a 300 mg dose of this compound in participants with normal renal function, severe renal impairment, and ESRD on hemodialysis [1] [2]. The changes in exposure are summarized below.

Table 1: this compound Exposure in Renal Impairment (Relative to Normal Function) [1]

Patient Group Hemodialysis Timing Cmax (Geometric Mean Ratio) AUC0-∞ (Geometric Mean Ratio)
Severe Renal Impairment Not on dialysis 1.65 (1.13 - 2.39) 2.23 (1.56 - 3.18)
End-Stage Renal Disease (ESRD) 4 hours before dialysis 0.71 (0.49 - 1.03) 0.81 (0.57 - 1.16)
End-Stage Renal Disease (ESRD) 1 hour after dialysis 0.83 (0.57 - 1.20) 0.95 (0.66 - 1.35)

Cmax: Maximum plasma drug concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Values are presented as Geometric Mean Ratios (90% Confidence Interval).

Safety Findings: In this study, this compound was well tolerated across all groups. Only three Grade 1 treatment-emergent adverse events were reported, indicating a favorable safety profile in renally impaired patients [1].

Table 2: Key Findings on this compound and Hemodialysis [1]

Aspect Finding
Dialysis Clearance The fraction of the this compound dose removed during a 4-hour hemodialysis session was minimal (2.18%).
Administration & Dialysis This compound may be administered to patients undergoing hemodialysis regardless of the timing of the dialysis session.

Experimental Protocol: Key Pharmacokinetic Study

For researchers wishing to understand the foundational data, here is a summary of the critical study methodology.

Objective: To evaluate the effect of renal impairment on the plasma exposure of this compound [1].

Study Design:

  • Type: Single-dose, open-label, parallel-group study.
  • Participants: Individuals with normal renal function (n=10), severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8), and ESRD (on hemodialysis; n=8).
  • Dosing: A single 300 mg dose (3 x 100 mg sustained-release tablets) was administered after a medium-fat meal [1].
  • ESRD Arm: The ESRD group was studied in two periods, receiving the dose either 4 hours before (Period 1) or 1 hour after (Period 2) a hemodialysis session [1].

Pharmacokinetic Sampling:

  • Plasma: Serial blood samples were collected before dosing and up to 72 hours after dosing [1].
  • Urine: Collected from participants with normal function and severe impairment over intervals from -12 to 72 hours [1].
  • Dialysate: Collected during the hemodialysis session in ESRD Period 1 [1].

Bioanalytical Methods:

  • Plasma, urine, and dialysate samples were analyzed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [1].
  • The assays demonstrated acceptable precision and accuracy across the validation runs [1].

This compound Pharmacokinetics and Elimination Pathway

The rationale for the lack of need for renal dose adjustment is rooted in this compound's elimination pathway.

G Oral_Admin Oral Administration of this compound Absorption Absorption Oral_Admin->Absorption Metabolism Primary Metabolism via CYP3A4 Absorption->Metabolism Renal Renal Elimination (~8.4% unchanged drug) Absorption->Renal Minimal Feces Eliminated in Feces Metabolism->Feces

As the diagram illustrates, this compound is mainly cleared by hepatic metabolism via the Cytochrome P450 3A4 (CYP3A4) enzyme [1] [3]. Renal excretion plays only a minor role, which is why impairment of kidney function does not significantly alter its overall clearance from the body [1].

Key Considerations for Researchers

  • Dosing in Clinical Trials: The prescribing information states that the final dosage recommendation was to be based on cumulative pharmacokinetics and safety from this renal impairment study and the pivotal graft-versus-host disease trial [1].
  • Drug-Drug Interactions (DDIs): Since this compound is a CYP3A4 substrate, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) can significantly increase or decrease this compound exposure, respectively [1]. Population PK analysis suggests that co-administration with potent CYP3A4 inhibitors (like posaconazole) decreases this compound clearance by 39%, but this is not considered clinically relevant enough to warrant a dose adjustment [3].

References

Itacitinib Drug Interaction with Strong CYP3A Inhibitors: Key Evidence & Dosing Adjustments

Author: Smolecule Technical Support Team. Date: February 2026

Clinical pharmacokinetic data indicates that co-administration with strong CYP3A inhibitors significantly increases itacitinib exposure, necessitating specific dose adjustments. [1]

The table below summarizes the quantitative evidence and official recommendations from the population pharmacokinetic (PopPK) analysis.

Aspect Details & Quantitative Findings
Interaction Mechanism This compound is metabolized by Cytochrome P450 3A (CYP3A). Strong inhibitors of this enzyme system reduce this compound's clearance, increasing systemic exposure. [1]
Impact on Apparent Clearance (CL/F) Coadministration with a strong CYP3A inhibitor decreases this compound's apparent clearance by 42%. [1]

| Recommended Dose Reductions | • this compound 300 mg once daily → Reduce to 200 mg once daily • this compound 400 mg once daily → Reduce to 300 mg once daily • this compound 600 mg once daily → Reduce to 400 mg once daily [1] | | Evidence Source | Phase 3 randomized, double-blind study in acute Graft-versus-Host Disease (aGVHD). PopPK model incorporated sparse patient data and enriched healthy volunteer data. [1] |

Experimental & Mechanistic Background

The following diagram illustrates the metabolic pathway and clinical consequence of the this compound-CYP3A inhibitor interaction.

A This compound Administration B Metabolism Primarily via CYP3A Enzyme A->B E 42% Decrease in This compound Clearance B->E C Strong CYP3A Inhibitor D Inhibits CYP3A Activity C->D D->B Blocks F Increased this compound Systemic Exposure E->F G Recommended: This compound Dose Reduction F->G

Preclinical and Mechanistic Rationale
  • JAK1 Selectivity: this compound is a potent and selective Janus kinase 1 (JAK1) inhibitor developed for inflammatory diseases. JAK1 is implicated in signaling for multiple cytokines (e.g., IFN-γ, IL-6). [2] [3]
  • CYP-Mediated DDI Principles: Drug-drug interactions (DDIs) involving CYP enzymes are a major clinical concern. When a victim drug's clearance depends heavily on a single CYP pathway (high fraction metabolized, f_m), co-administration with an inhibitor of that pathway can significantly increase its exposure, raising potential safety risks. [4]

Recommended Experimental Protocols for DDI Assessment

For researchers characterizing similar drug interactions, the following workflow and methodologies are recommended.

Step1 1. Reaction Phenotyping Step2 2. Identify Major Enzymes Step1->Step2 Method1 Chemical Inhibition cDNA-expressed rCYPs Correlation Analysis Step1->Method1 Step3 3. Static Modeling Step2->Step3 Method2 Determine f_m CYP3A Step2->Method2 Step4 4. PopPK/PBPK Modeling Step3->Step4 Method3 Use Rowland-Matin Equation AUCR = 1 / [f_m * (1 + [I]/K_i) + (1 - f_m)] Step3->Method3 Step5 5. Clinical Dose Recommendation Step4->Step5 Method4 Incorporate sparse PK data, covariates, and time-varying perpetrator concentrations. Step4->Method4

Detailed Methodologies
  • Reaction Phenotyping: The primary goal is to identify the specific CYP enzymes responsible for a drug's metabolism and determine the fraction metabolized (f_m). [4]

    • Chemical Inhibition: Incubate the drug in human liver microsomes (HLM) with selective chemical inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A). A significant reduction in metabolite formation indicates contribution of that enzyme. [4]
    • Recombinant CYP (rCYP) Panels: Incubate the drug with individually expressed cDNA-derived CYP enzymes. Scale the intrinsic clearance (CL_int) using Intersystem Extrapolation Factors (ISEF) to estimate the enzyme's relative contribution. [4]
  • Mechanistic Static Modeling: This initial risk assessment uses the f_m and [I]/K_i ratio in the Rowland-Matin equation to predict the Area Under the Curve Ratio (AUCR). An AUCR ≥ 2 indicates a positive DDI risk and typically warrants further clinical investigation. [4]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: For more refined, quantitative predictions, develop a PBPK model. This integrates in vitro induction/inhibition parameters, system-specific data, and f_m values to simulate the effect of a perpetrator drug on victim drug PK under clinical dosing regimens, as demonstrated for CYP2C induction. [5]

Key Takeaways for Researchers

  • Clinical Evidence is Established: The this compound-strong CYP3A inhibitor interaction is not just theoretical but is quantitatively characterized using a PopPK model from a Phase 3 trial, leading to specific, simulation-backed dose reductions. [1]
  • Follow a Tiered Experimental Approach: Begin with basic reaction phenotyping and static models to identify risk, then advance to more complex PBPK modeling and clinical studies for quantification. [5] [4]
  • No Other Major Covariates: The same PopPK analysis concluded that no dose adjustments are necessary for other tested covariates (e.g., renal impairment besides moderate) based on the magnitude of their impact. [1]

References

Itacitinib Pharmacokinetics in Hepatic Impairment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effects of hepatic impairment on itacitinib pharmacokinetics after a single 300 mg dose, compared to subjects with normal hepatic function [1] [2].

Hepatic Function (Child-Pugh Class) Change in AUC₀–∞ (Total Exposure) Change in Cₘₐₓ (Maximal Exposure) Recommended Action
Moderate Impairment (Class B) ~2.5-fold increase ~2-fold increase Dose adjustment may not be needed; monitor closely [2].
Severe Impairment (Class C) ~4-fold increase ~3.5-fold increase Further data needed for final dosing recommendations [2].

Additional Safety Context:

  • In the hepatic impairment study, this compound was generally well-tolerated. Only two treatment-emergent adverse events (headaches) were reported, with no trend of increasing incidence related to the degree of impairment [2].
  • This compound is primarily eliminated via metabolism by the cytochrome P450 3A (CYP3A) enzyme system, with minimal renal elimination. This pharmacokinetic profile explains its heightened sensitivity to hepatic dysfunction [1].

This compound Dosing in HCC Clinical Trial

The JAKAL trial (Phase 1b) is directly evaluating this compound for advanced or metastatic HCC. The dosing protocol is as follows [3] [4]:

  • Patient Population: Patients with advanced or metastatic HCC who have progressed after first-line therapies. Eligible patients must be Child-Pugh class A or B (with a maximum score of 7) [3].
  • Dosing Regimen: 400 mg of this compound administered orally, once daily, in 28-day cycles [3] [4].
  • Safety Monitoring: Safety is reviewed prior to each new cycle [3].

This indicates that a 400 mg daily dose is being studied in HCC patients with mild to moderate hepatic impairment. However, final dosing recommendations for this specific population will depend on the trial's full results.

Key Considerations for Researchers

  • Mechanism in HCC: The rationale for using this compound in HCC is based on the overactivation of the JAK/STAT pathway, which drives cancer development and is associated with resistance to immunotherapy. Inhibiting JAK1 is hypothesized to reduce cancer proliferation and progression [3].
  • Potential for Drug-Drug Interactions (DDIs): As a CYP3A4 substrate, this compound is susceptible to interactions with strong inhibitors or inducers of this enzyme. Co-administration with such agents could significantly alter this compound exposure, requiring vigilance and potential management strategies [5].

Experimental Protocol: Assessing this compound PK in Hepatic Impairment

For researchers needing to evaluate this compound pharmacokinetics in pre-clinical or clinical settings, the methodology below outlines a standard approach, modeled on a published study [1] [2].

Objective: To characterize the single-dose pharmacokinetics and safety of this compound in subjects with normal hepatic function and subjects with moderate and severe hepatic impairment.

Methodology:

  • Study Design: Open-label, parallel-group study.
  • Subjects Grouping: Participants are grouped based on Child-Pugh scores: Normal function, Moderate impairment (Child-Pugh Class B, 7-9 points), and Severe impairment (Child-Pugh Class C, 10-15 points).
  • Dosing: After an overnight fast, all participants receive a single 300 mg oral dose of this compound.
  • Blood Sampling: Serial blood samples are collected for pharmacokinetic analysis through 96 hours post-dose. An additional sample is collected at 4 hours post-dose for protein binding determination.
  • PK Analysis: Plasma concentrations are determined to calculate key parameters, including:
    • AUC₀–∞ (Area under the plasma concentration-time curve from time zero to infinity)
    • Cₘₐₓ (Maximum observed plasma concentration)
    • Tₘₐₓ (Time to reach Cₘₐₓ)
    • t₁/₂ (Terminal elimination half-life)
  • Safety Monitoring: Adverse events are monitored throughout the study, along with physical examinations and clinical laboratory assessments.

This compound and the JAK/STAT Signaling Pathway

The following diagram illustrates the role of this compound in inhibiting the JAK/STAT pathway, which is central to its mechanism of action in conditions like HCC and GVHD.

G Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Protein Receptor->JAK1 Activation STAT STAT Proteins JAK1->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Signaling ↑ Pro-inflammatory Signaling ↑ Cell Proliferation ↑ Survival Nucleus->Signaling This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits

References

Itacitinib Combination Therapy: Clinical Data & Dosing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key design and findings from a phase 2 study investigating itacitinib in combination with low-dose ruxolitinib for patients with myelofibrosis [1] [2].

Trial Aspect Cohort A (Combination Therapy) Cohort B (Monotherapy)
Regimen This compound 200 mg QD + low-dose Ruxolitinib (≤15 mg total daily dose) [1] This compound 600 mg QD [1]
Patient Profile Patients tolerating a stable, low dose of ruxolitinib [2] Patients previously treated with ruxolitinib who discontinued due to toxicity or lack of response [2]
Primary Endpoint Spleen Volume Reduction (SVR) at Week 24 [1] Spleen Volume Reduction (SVR) at Week 24 [1]

| Key Efficacy Findings | • Mean SVR at Week 24: +6.9% (increase) • Mean SVR at Week 12: -1.6% • Patients with SVR at Week 24: 5 out of 13 [1] | • Mean SVR at Week 24: -3.0% • Mean SVR at Week 12: -24.6% • Patients with SVR at Week 24: 3 out of 10 [1] | | Common TEAEs (Any Grade) | Anemia, Diarrhea, Fatigue [1] | Anemia, Diarrhea, Fatigue [1] | | Common Grade ≥3 TEAEs | Anemia, Thrombocytopenia, Fatigue, Diarrhea [1] | Anemia, Thrombocytopenia, Fatigue, Diarrhea [1] |

FAQs & Troubleshooting Guide

Here are answers to common questions and strategies for addressing challenges in this compound combination therapy.

  • Q1: What is the primary dose reduction strategy for ruxolitinib-related toxicities explored in recent research?

    • A: The leading strategy involves combining this compound with a low, stable dose of ruxolitinib (≤15 mg total daily dose). This approach aims to maintain efficacy while mitigating dose-limiting toxicities like cytopenias associated with JAK2 inhibition by leveraging the JAK1-selectivity of this compound [1] [2].
  • Q2: Does the combination strategy effectively manage toxicity while preserving efficacy?

    • A: The evidence is nuanced. The combination showed a manageable safety profile with no new unexpected toxicities, similar to the monotherapy group [1] [3]. However, efficacy was variable. The combination group, on average, did not achieve spleen volume reduction at 24 weeks, whereas the monotherapy group showed a more pronounced early response at week 12 [1] [3]. This suggests that the specific dosing ratio of this compound-to-ruxolitinib used in this study may not be optimal for balancing safety and efficacy [3].
  • Q3: For which patients is the this compound monotherapy (600 mg QD) regimen most appropriate?

    • A: The 600 mg QD monotherapy regimen is specifically designed for patients who have previously been treated with ruxolitinib but had to discontinue due to hematologic toxicity or loss of response/disease progression [2]. This provides a JAK-inhibitor treatment option after prior therapy failure.

Experimental Protocol: Assessing Combination Therapy

Below is a workflow diagram summarizing the key experimental protocol from the phase 2 study, which can serve as a reference for your own trial designs.

Start Patient Enrollment (N=23) CohortA Cohort A (n=13) Stable on low-dose Ruxolitinib Start->CohortA CohortB Cohort B (n=10) Post-Ruxolitinib Start->CohortB RegimenA Regimen: this compound 200mg QD + Ruxolitinib (≤15 mg/day) CohortA->RegimenA RegimenB Regimen: this compound 600mg QD (Monotherapy) CohortB->RegimenB Endpoint Primary Endpoint: % Spleen Volume Reduction (SVR) from Baseline to Week 24 RegimenA->Endpoint Treatment & Assessment RegimenB->Endpoint Treatment & Assessment

The diagram above outlines the core structure of the clinical trial. The key methodologies involved [1] [2]:

  • Patient Selection: Adults with confirmed primary or secondary myelofibrosis and a palpable spleen ≥5 cm below the left costal margin.
  • Dosing Protocol: Administration was once daily (QD), with the combination cohort maintaining a stable, low dose of ruxolitinib.
  • Efficacy Assessment: The primary efficacy was objectively measured by the percentage change in spleen volume from baseline to week 24, typically assessed via MRI or CT.

Key Insights for Protocol Development

The search results highlight one critical consideration for your own experiments:

  • The dose ratio is crucial. The study authors concluded that the specific this compound-to-ruxolitinib ratio they used was likely suboptimal. They recommend that future studies explore different dose ratios to better balance efficacy and adverse event profiles [3].

References

Itacitinib prophylactic G-CSF support with chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Is prophylactic G-CSF support recommended with itacitinib and chemotherapy?

    • A: Evidence is mixed. A phase Ib/II study found that adding prophylactic G-CSF did not fully mitigate hematologic toxicities, and the final recommended regimen (this compound 200 mg) did not include mandatory G-CSF [1]. The decision should be based on the specific chemotherapy backbone and observed toxicity profile in pilot studies.
  • Q2: What are the primary hematologic toxicities to monitor?

    • A: The dose-limiting toxicity (DLT) is primarily neutropenia, including febrile neutropenia and grade 4 neutropenia [1]. Close monitoring of absolute neutrophil count (ANC) is essential, especially in the first treatment cycle.
  • Q3: How does this compound's mechanism relate to G-CSF signaling?

    • A: this compound is a selective JAK1 inhibitor. G-CSF signals through the JAK/STAT pathway, primarily involving JAK2 [2] [3]. Therefore, this compound is theorized to have a lesser direct impact on G-CSF-mediated granulopoiesis compared to JAK2 or JAK1/2 inhibitors, potentially offering a better hematologic safety profile [4].

Experimental Protocol & Dosing Guidance

The table below summarizes the dose optimization findings from the key clinical trial investigating this compound with nab-paclitaxel and gemcitabine [1].

This compound Dose nab-Paclitaxel Dose Gemcitabine Dose Prophylactic G-CSF? Tolerability & Key Findings
400 mg QD 125 mg/m² 1000 mg/m² No Not tolerated. 2 DLTs (febrile neutropenia, grade 4 neutropenia) in 5 patients [1].
400 mg QD 125 mg/m² 1000 mg/m² Yes Not tolerated. 3 DLTs in 7 patients despite G-CSF support [1].
300 mg QD 125 mg/m² 1000 mg/m² No Maximum Tolerated Dose (MTD). Deemed tolerable for dose expansion [1].
300 mg QD (in expansion) 125 mg/m² 1000 mg/m² No High rate of grade 3/4 neutropenia (60%), leading to treatment discontinuations [1].
200 mg QD 125 mg/m² 1000 mg/m² No Recommended Dose. Better tolerated in the untreated pancreatic cancer population [1].

Troubleshooting Guide for Common Issues

Problem Potential Cause Investigative Steps & Solutions

| High incidence of Grade 3/4 Neutropenia | Chemotherapy backbone toxicity potentially exacerbated by the combination. | 1. Dose Reduction: De-escalate this compound to 200 mg QD as the primary strategy [1]. 2. Monitor Biomarkers: Track circulating cytokines (e.g., IFN-γ, GM-CSF) to understand the inflammatory context [4] [5]. 3. Consider G-CSF: Implement therapeutic (not prophylactic) G-CSF per standard guidelines to manage episodes [2]. | | Hematologic Dose-Limiting Toxicities (DLTs) in Cycle 1 | Maximum Tolerated Dose (MTD) exceeded. | 1. Follow Protocol: Adhere to the established dose escalation schema from the clinical trial [1]. 2. Prophylactic G-CSF Trial: Test if adding prophylactic G-CSF allows for a higher this compound dose, though evidence suggests limited efficacy for the 400 mg dose [1]. | | Need to Assess JAK/STAT Pathway Engagement | Uncertainty about this compound's target inhibition in the model. | 1. Phospho-STAT Analysis: Use flow cytometry to measure phosphorylation of STAT1 (a key JAK1 downstream target) in immune cells (e.g., CD8+ T cells, macrophages) after stimulation with IFN-γ (JAK1-dependent) [4]. |

Experimental Workflow & Signaling Pathways

To help visualize the experimental setup and underlying biology, use the following diagrams.

Experimental Workflow for Dosing & Toxicity Assessment

This diagram outlines a logical workflow for establishing a dosing regimen and responding to hematologic toxicity, based on the clinical trial experience [1].

Start Start: this compound + Chemotherapy Monitor Monitor ANC & Clinical Signs Start->Monitor Decision1 Hematologic DLT Observed? Action1 De-escalate this compound Dose (e.g., 400mg -> 300mg -> 200mg) Decision1->Action1 Yes Decision2 Grade 3/4 Neutropenia in Dose Expansion? Decision1->Decision2 No Action1->Start Action2 Further reduce this compound to 200mg QD Consider therapeutic G-CSF Decision2->Action2 Yes End Proceed with Tolerated Regimen Decision2->End No Action2->Monitor Monitor->Decision1

G-CSF and JAK Inhibitor Signaling Context

This diagram illustrates the signaling pathways of G-CSF and the theoretical targeting of JAK inhibitors, which is crucial for understanding the molecular rationale [2] [4] [3].

GCSF G-CSF GCSFR G-CSFR GCSF->GCSFR JAK2 JAK2 GCSFR->JAK2 Dimerization & Activation JAK1 JAK1 JAK2->JAK1 Trans-phosphorylation STAT3 STAT3/5 JAK2->STAT3 PI3K PI3K/AKT JAK2->PI3K MAPK Ras/MAPK JAK2->MAPK JAK1->STAT3 Nucleus Nucleus Cell Proliferation Neutrophil Maturation & Mobilization STAT3->Nucleus PI3K->Nucleus MAPK->Nucleus Inhibitor This compound (JAK1i) Inhibitor->JAK1  Blocks Inhibitor2 Ruxolitinib (JAK1/2i) Inhibitor2->JAK2  Blocks Inhibitor2->JAK1  Blocks

Key Considerations for Researchers

When designing your experiments, please consider the following insights from the broader literature:

  • JAK Inhibitor Specificity Matters: Preclinical studies suggest that the choice of JAK inhibitor can lead to different outcomes. While this compound (JAK1i) was effective in some inflammatory models, ruxolitinib (JAK1/2i) showed superior efficacy in others, highlighting that combined JAK1/JAK2 inhibition may be necessary to fully control certain cytokine-driven pathologies [4].
  • Dual Role of G-CSF: Be aware that G-CSF has complex, context-dependent effects. While it counteracts neutropenia, some studies indicate it may also promote angiogenesis and modulate the tumor microenvironment in ways that could potentially counteract chemotherapy's anti-tumor effects in certain models [6] [3]. This is a critical factor for in vivo study design.

References

Itacitinib treatment-emergent adverse events fatigue nausea

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Fatigue and Nausea with Itacitinib

The following table consolidates data from multiple clinical trials on the frequency of fatigue and nausea [1] [2] [3].

Study Population & Regimen Fatigue Incidence Nausea Incidence Reported Grade 3/4 Events Source (Clinical Trial)
Advanced Solid Tumors (this compound + nab-paclitaxel + gemcitabine) Most common grade 3/4 toxicity [1] Information not specified Grade 3/4 fatigue occurred [1] NCT01858883 [1]
Advanced Solid Tumors (this compound + Epacadostat) Most common TEAE [2] Most common TEAE [2] Primarily low-grade (Grade 1/2) [2] - [2]
Myelofibrosis (this compound ± Ruxolitinib) Common TEAE (n=8/23 patients) [3] Information not specified Grade ≥3 fatigue (n=3/23 patients) [3] - [3]
Relapsed/Refored B-cell Lymphomas (INCB040093 ± this compound) Information not specified Information not specified Monotherapy: No DLTs; Combination: Manageable safety profile [4] NCT01905813 [4]

Frequently Asked Questions for Researchers

Here are answers to common questions you might encounter when designing trials or managing patients on this compound.

  • What is the proposed mechanism behind this compound-induced fatigue and nausea? this compound is a selective JAK1 inhibitor [1] [5]. JAK1 is a critical kinase for signaling pathways of multiple cytokines, including those involved in inflammation and immune responses [6]. Inhibition of JAK1 is the intended mechanism for its anti-cancer and anti-inflammatory effects, but it can also disrupt cytokine signaling that regulates normal physiological processes, potentially leading to side effects like fatigue and nausea [5] [6].

  • How should fatigue and nausea be monitored and managed in trial participants?

    • Assessment: Consistently use standardized grading tools like the Common Terminology Criteria for Adverse Events (CTCAE) to track the severity and trajectory of these events.
    • Management: For low-grade (Grade 1/2) events, proactive supportive care is recommended. This can include advising patients on energy conservation techniques, ensuring adequate hydration, and managing nausea with antiemetic medications [2].
    • Dose Modification: For persistent or more severe (Grade ≥3) fatigue, consult the study protocol for guidance on dose interruptions, reductions, or other management strategies [1] [3].
  • Are these adverse events more common with this compound combinations? Fatigue has been frequently reported across various regimens, including this compound monotherapy and combinations with chemotherapy, PI3Kδ inhibitors, or IDO1 inhibitors [2] [3] [4]. Nausea is also commonly observed in combination therapies [2]. The contribution of concomitant drugs must be considered when attributing causality.

  • Is there a known relationship between dose and the incidence of these AEs? Evidence suggests a potential relationship. In a phase Ib/II study, a higher dose of this compound (300 mg) combined with chemotherapy led to high rates of discontinuation and toxicity, prompting a dose reduction to 200 mg in a subsequent cohort, which was better tolerated [1]. This indicates that managing these AEs may involve finding the optimal pharmacologically active dose.

This compound Mechanism of Action and Adverse Event Pathway

The following diagram illustrates the hypothesized biological pathway linking JAK1 inhibition to the emergence of fatigue and nausea, which can be useful for understanding the underlying biology.

G This compound This compound JAK1 JAK1 This compound->JAK1 Inhibits CytokineSignaling Cytokine Signaling (IFN-γ, IL-6, etc.) JAK1->CytokineSignaling Mediates PhysiologicalProcesses Regulation of: - Energy & Metabolism - Appetite & Nausea - Inflammatory Response CytokineSignaling->PhysiologicalProcesses TEAEs Treatment-Emergent Adverse Events (TEAEs) - Fatigue - Nausea PhysiologicalProcesses->TEAEs

References

Itacitinib myelosuppression risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism for itacitinib's low myelosuppression risk?

    • A: The anti-myeloproliferative activity of JAK inhibitors is largely attributed to the inhibition of JAK2, which is critical for signaling of cytokines like erythropoietin (EPO) and thrombopoietin (TPO) [1] [2]. This compound is a potent, selective JAK1 inhibitor that primarily targets pathways involved in inflammation (e.g., IL-6 signaling) [2]. Its high selectivity for JAK1 over JAK2 is the key reason for its minimal impact on hematopoiesis in in vitro models and reduced risk of cytopenias in clinical settings [3] [2].
  • Q2: What clinical evidence supports the low myelosuppression risk of this compound?

    • A: Evidence comes from multiple clinical trials across different diseases. In stem cell transplant studies, this compound was chosen specifically because it did not cause suppression of hematopoiesis in vitro, which is critical for blood count recovery after transplant [3]. A phase 2 trial in acute GVHD found that this compound monotherapy resulted in significantly less leukopenia (16%) compared to corticosteroid treatment (31%) [4]. Furthermore, in a myelofibrosis study, this compound alone or in combination showed limited hematological adverse events, supporting its potential for use in cytopenic patients [2].
  • Q3: Are there specific dosing strategies to mitigate myelosuppression when using this compound in combinations?

    • A: Yes, clinical trials have explored dose optimization when this compound is combined with myelosuppressive chemotherapies. In a phase Ib/II study with gemcitabine and nab-paclitaxel, the initial dose of this compound (400 mg) led to dose-limiting toxicities (DLTs), including febrile neutropenia [5]. The dose was successfully de-escalated to 300 mg and then to 200 mg to improve tolerability while maintaining clinical activity [5]. This underscores the importance of dose-finding studies for combination regimens.
  • Q4: In which clinical scenarios is this compound's myelosuppression profile most advantageous?

    • A: this compound's profile is particularly beneficial in:
      • Stem Cell Transplantation: Where rapid engraftment and blood count recovery are crucial [3] [6].
      • Treating Cytopenic Patients: For instance, in myelofibrosis patients who are intolerant to JAK2 inhibitors due to hematologic toxicity [2].
      • Combination with Myelosuppressive Therapies: Where a JAK inhibitor's anti-inflammatory effect is desired without exacerbating cytopenias [5].

Key Experimental Data and Protocols

The table below summarizes quantitative data on this compound's myelosuppression risk from key clinical studies.

Table 1: Clinical Evidence on this compound and Myelosuppression

Clinical Context Study Details Key Findings on Myelosuppression
Graft-versus-Host Disease (GVHD) [4] Phase 2 (N=70); this compound monotherapy vs corticosteroids for low-risk acute GVHD. Grade 3-4 Leukopenia: 16% (this compound) vs 31% (Corticosteroids).
Solid Tumors (Phase Ib/II) [5] This compound combined with nab-paclitaxel & gemcitabine. Dose optimization from 400 mg to 200 mg. Dose-Limiting Toxicity (DLT): Febrile neutropenia and neutropenia at 400 mg dose. Mitigation: De-escalation to 200 mg QD was better tolerated.
Myelofibrosis [2] Phase 2 (N=23); this compound alone or + low-dose ruxolitinib in patients previously on ruxolitinib. Limited hematologic adverse events were observed, supporting its use in patients who discontinued ruxolitinib due to hematologic toxicity.

Experimental Protocol: Assessing Myelosuppression Risk In Vivo

The following workflow outlines a standard in vivo protocol for evaluating this compound's potential myelosuppressive effects, based on methodologies from cited clinical trials.

G Start Start: Study Design A1 Animal Model Selection (e.g., immunocompromised mice engrafted with human CD34+ cells) Start->A1 A2 Administration & Dosing • this compound (multiple dose levels) • Vehicle control • Comparative JAKi (e.g., JAK1/JAK2 inhibitor) A1->A2 A3 Blood Collection & Analysis (Frequency: Weekly) • Complete Blood Count (CBC) • Differential White Cell Count A2->A3 A4 Terminal Analysis • Bone Marrow Cellularity • Histopathology • Flow Cytometry for progenitor cells A3->A4 A5 Data Interpretation • Compare counts vs. control • Establish no-observed-adverse-effect-level (NOAEL) A4->A5 End End: Risk Assessment A5->End

Protocol Details:

  • Study Design:

    • Objective: To evaluate the potential myelosuppressive effects of this compound in a relevant in vivo model.
    • Groups: Include a vehicle control group, one or more this compound dose groups (e.g., 200 mg/kg, 400 mg/kg), and a positive control group treated with a known myelosuppressive JAK inhibitor (e.g., a JAK1/JAK2 inhibitor) for comparison [2].
    • Duration: Typically 28 days, with frequent monitoring.
  • Administration & Dosing:

    • Compound: this compound (INCB039110).
    • Formulation: Prepare a homogeneous suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
    • Route & Regimen: Administer orally via gavage once or twice daily, based on the pharmacokinetic profile and intended clinical application [5] [7].
  • Blood Collection & Analysis (Primary Endpoint):

    • Frequency: Collect blood samples weekly via retro-orbital or submandibular bleeding.
    • Analysis: Perform a Complete Blood Count (CBC) using an automated hematology analyzer. Key parameters to track include:
      • White Blood Cell (WBC) count and differential (neutrophils, lymphocytes).
      • Hemoglobin (Hgb) levels.
      • Platelet count [4].
  • Terminal Analysis (Bone Marrow Examination):

    • Sample Collection: At study termination, collect femurs and/or tibias.
    • Bone Marrow Cellularity: Flush bones to obtain bone marrow cells and perform total cell counts.
    • Histopathology: Fix bones for decalcification, sectioning, and H&E staining to assess overall architecture and fibrosis.
    • Flow Cytometry: Analyze bone marrow cells for populations of hematopoietic stem and progenitor cells (HSPCs) using markers like Lin⁻Sca-1⁺c-Kit⁺ (LSK) in mice or CD34⁺ in humanized models [3].
  • Data Interpretation & Risk Assessment:

    • Statistically compare hematological parameters and progenitor cell counts between the this compound groups and the control groups.
    • The goal is to confirm the lack of a significant decrease in key blood lineages and bone marrow progenitors, supporting the hypothesis of low myelosuppression risk [3] [2].

JAK/STAT Pathway and this compound Selectivity

The diagram below illustrates the JAK/STAT signaling pathway and highlights this compound's selective mechanism of action, which underlies its safety profile.

G Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 (Primary Myeloproliferative Signaling) Receptor->JAK2 STAT STAT Dimerization & Nuclear Translocation JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation PreservedSignal Preserved Hematopoietic Signaling (EPO, TPO) JAK2->PreservedSignal Transcription Gene Transcription STAT->Transcription Inhibitor This compound Inhibitor->JAK1  Selective Inhibition BlockedSignal Blocked Inflammatory Signaling Inhibitor->BlockedSignal

References

Itacitinib overall response rate ORR in acute GVHD

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Data Comparison

The table below summarizes key efficacy and safety data for itacitinib and ruxolitinib in acute GVHD treatment.

Parameter This compound + Corticosteroids (First-line) Ruxolitinib + Corticosteroids (First-line) Ruxolitinib (Steroid-Refractory)
Study Name / Type GRAVITAS-301 (Phase III) [1] Real-World Study [2] Real-World Study [3]
Overall Response Rate (ORR) 74% at Day 28 [1] 86% at Day 7; 92% at Day 14 [2] 91% (Best ORR) [3]
Complete Response (CR) Rate Not Specified Not Specified 69.6% (Best CR) [3]
Key Efficacy Conclusion Primary endpoint not met; no statistically significant ORR improvement vs placebo + corticosteroids (66.4%) [1] Significantly higher ORR vs steroid-only group (68% at Day 7) [2] Effective in real-world practice, consistent with clinical trials [3]
Common Adverse Events (Grade ≥3) Thrombocytopenia (34.9%), Anemia (29.8%) [1] Neutropenia (32.5%), CMV infection (34.9%) [2] Data not specifically listed in results

Experimental Protocol for Key Trials

For your reference, here are the methodologies from the pivotal clinical trials cited.

  • GRAVITAS-301 (this compound) Trial Design [1]

    • Study Type: Double-blind, international, Phase III.
    • Participants: 439 adults with grade 2-4 acute GVHD after allogeneic HSCT, who had received at least two days of corticosteroids.
    • Intervention: this compound (200 mg) plus corticosteroids vs. a placebo plus corticosteroids.
    • Primary Endpoint: Overall Response Rate (ORR) at Day 28.
  • Ruxolitinib Real-World Study Design (First-line) [2]

    • Study Type: Retrospective, single-center, real-world study.
    • Participants: 133 patients with aGVHD; 83 received ruxolitinib plus methylprednisolone, 50 received methylprednisolone alone.
    • Intervention: Ruxolitinib (10-15 mg/day orally) combined with methylprednisolone (0.5-2 mg/kg/day) as first-line treatment.
    • Endpoints: ORR at Days 7 and 14, overall survival (OS), progression-free survival (PFS), and safety.

JAK-STAT Pathway in GVHD and Drug Mechanism

The following diagram illustrates the simplified JAK-STAT signaling pathway involved in GVHD and the mechanism of JAK inhibitors.

g cluster_inhibitor JAK Inhibitor Mechanism Cytokine Cytokine (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Receptor Dimerization JAK2 JAK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Inflammation Pro-Inflammatory Response (T-cell activation, cytokine release) Nucleus->Inflammation This compound This compound (JAK1i) This compound->JAK1 Ruxolitinib Ruxolitinib (JAK1/2i) Ruxolitinib->JAK1 Ruxolitinib->JAK2

The diagram shows that JAK inhibitors like This compound (selective JAK1 inhibitor) and ruxolitinib (JAK1/2 inhibitor) work by blocking the phosphorylation and subsequent activation of the JAK-STAT signaling pathway [2]. This pathway is central to the immune cell activation and inflammatory cytokine release that drives GVHD pathogenesis.

Interpretation Guide for Research and Development

  • This compound's Niche: The data suggests this compound did not demonstrate a significant benefit for first-line use in combination with corticosteroids [1]. Its potential may lie in other niches or combinations not yet confirmed in phase III trials.
  • Ruxolitinib's Established Role: Ruxolitinib has a strong foundation as a second-line treatment for steroid-refractory aGVHD [3]. Emerging real-world evidence also supports its potential in the first-line setting, showing promising early response rates [2].
  • Consider the Mechanism: this compound's selective JAK1 inhibition was theorized to offer a favorable safety profile by sparing JAK2. The similar rates of high-grade thrombocytopenia and anemia in the GRAVITAS-301 trial, compared to placebo, suggest this selectivity may not fully mitigate these effects in practice [1].

References

Itacitinib complete response rate vs placebo in GVHD

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary: Itacitinib vs. Placebo

Clinical Context & Endpoint This compound Arm Placebo Arm Result & Significance
Initial Treatment of aGVHD (GRAVITAS-301) [1]
Overall Response Rate (ORR) at Day 28 74% (162/219) 66% (146/220) Not statistically significant (p=0.078) [1]
Complete Response (CR) Rate at Day 28 53% (116/219) 40% (89/220) Numerical improvement, but primary endpoint (ORR) not met [1]
Prevention of GVHD/CRS (Haploidentical Transplant) [2] [3] [4]
Incidence of Grade 3-4 aGVHD (by day +180) 0% Historical data: ~10-15% [2] Highly effective prevention of severe aGVHD [2] [4]
Incidence of Grade 2-4 CRS 0% (All cases were Grade 0 or 1) Historical data: ~17% for severe CRS [2] [4] Highly effective prevention of severe CRS [2] [4]
1-Year Overall Survival 80% -- Encouraging survival rate [3] [5]

Experimental Protocols & Key Details

To help you interpret the data, here are the methodologies and key design elements from the cited trials.

GRAVITAS-301: Treatment of Acute GVHD
  • ClinicalTrials.gov ID: NCT03139604 [1]
  • Trial Design: International, randomized, double-blind, placebo-controlled Phase 3 study.
  • Patient Population: 439 patients aged 18+ with grades II-IV acute GVHD following an allogeneic hematopoietic stem cell transplant (HSCT) for a hematological malignancy [1].
  • Intervention: Oral this compound (200 mg) once daily + corticosteroids.
  • Control: Oral placebo once daily + corticosteroids.
  • Stratification: Patients were stratified by standard-risk or high-risk acute GVHD [1].
  • Primary Endpoint: Overall Response Rate (ORR) at day 28, defined as the proportion of patients achieving a complete response (CR), very good partial response (VRP), or partial response (PR) [1].
Prevention in Haploidentical Transplantation
  • ClinicalTrials.gov ID: NCT03755414 [2] [3]
  • Trial Design: Open-label, single-arm, pilot and expansion study.
  • Patient Population: 42 patients (median age 60) with hematologic malignancies undergoing haploidentical HSCT [2] [4].
  • GVHD Prophylaxis Regimen: this compound (200 mg daily from day -3 through +100 or +180) was added to standard prophylaxis with post-transplant cyclophosphamide (PtCy), tacrolimus, and mycophenolate mofetil [2].
  • Primary Endpoints: Incidence of primary graft failure and incidence of grade 3-4 acute GVHD [4].

Mechanism of Action and Clinical Context

The diagrams below illustrate the biological rationale for using this compound in GVHD and the different clinical applications tested in the trials.

gvhd_mechanism GVHD/CRS Initiation GVHD/CRS Initiation IFN-γ & IL-6 Release IFN-γ & IL-6 Release GVHD/CRS Initiation->IFN-γ & IL-6 Release JAK-STAT Pathway Activation JAK-STAT Pathway Activation IFN-γ & IL-6 Release->JAK-STAT Pathway Activation Inflammatory Immune Response Inflammatory Immune Response JAK-STAT Pathway Activation->Inflammatory Immune Response Clinical GVHD & CRS Clinical GVHD & CRS Inflammatory Immune Response->Clinical GVHD & CRS This compound (JAK1 Inhibitor) This compound (JAK1 Inhibitor) This compound (JAK1 Inhibitor)->JAK-STAT Pathway Activation  Blocks

Figure 1: JAK-STAT Signaling Pathway in GVHD/CRS. The cytokines Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6), central to the pathophysiology of acute GVHD and Cytokine Release Syndrome (CRS), signal through the JAK-STAT pathway. This compound, as a selective JAK1 inhibitor, blocks this signaling to dampen the inflammatory immune response [2] [3].

trial_context Clinical Goal Clinical Goal Prevention (NCT03755414) Prevention (NCT03755414) Clinical Goal->Prevention (NCT03755414) Treatment (GRAVITAS-301) Treatment (GRAVITAS-301) Clinical Goal->Treatment (GRAVITAS-301) Haploidentical HSCT Setting\n(High Risk for GVHD/CRS) Haploidentical HSCT Setting (High Risk for GVHD/CRS) Prevention (NCT03755414)->Haploidentical HSCT Setting\n(High Risk for GVHD/CRS)  Population Added to PtCy-based Prophylaxis Added to PtCy-based Prophylaxis Prevention (NCT03755414)->Added to PtCy-based Prophylaxis  Regimen No Severe GVHD/CRS\n0% Gr3-4 aGVHD No Severe GVHD/CRS 0% Gr3-4 aGVHD Prevention (NCT03755414)->No Severe GVHD/CRS\n0% Gr3-4 aGVHD  Key Outcome Patients with Established GrII-IV aGVHD Patients with Established GrII-IV aGVHD Treatment (GRAVITAS-301)->Patients with Established GrII-IV aGVHD  Population Combined with Corticosteroids Combined with Corticosteroids Treatment (GRAVITAS-301)->Combined with Corticosteroids  Regimen CR: 53% vs 40%\n(Not Primary Endpoint) CR: 53% vs 40% (Not Primary Endpoint) Treatment (GRAVITAS-301)->CR: 53% vs 40%\n(Not Primary Endpoint)  Key Outcome

Figure 2: Clinical Context of this compound Trials. The efficacy of this compound differs significantly between its use as a preventive agent in high-risk haploidentical transplants and as a first-line treatment for established acute GVHD, highlighting the importance of clinical context [2] [1] [3].

Interpretation and Conclusions for Research

  • Promising Preventive Agent: The most robust and positive data for this compound is in preventing complications in the high-risk setting of haploidentical transplantation. When added to a PtCy-based regimen, it demonstrated exceptional efficacy in preventing severe CRS and acute GVHD without increasing relapse rates, leading to encouraging survival outcomes [2] [4] [5].
  • Unmet Primary Endpoint in Treatment: In the treatment of established acute GVHD, the GRAVITAS-301 trial did not meet its primary endpoint. While the complete response rate was numerically higher with this compound (53% vs. 40%), the improvement in the overall response rate was not statistically significant. This suggests that, on a population level, adding this compound to corticosteroids does not provide a conclusive benefit over corticosteroids alone for initial treatment [1].

The evidence suggests that the therapeutic potential of this compound may be greater in prophylaxis than in treatment. Further results from ongoing trials, such as the Phase 3 GRAVITAS-309 trial (NCT03584516) for chronic GVHD, will provide a more complete picture of its utility across the GVHD spectrum [6].

References

Itacitinib efficacy in haploidentical transplantation outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib Efficacy and Safety Outcomes in Haplo-HCT

Outcome Measure Results
Patients Enrolled 42 [1] [2] [3]
This compound Dose 200 mg daily from day -3 to +100 or +180, followed by a taper [1] [2] [3]
GVHD Prophylaxis Backbone Post-transplant cyclophosphamide (PtCy), Tacrolimus, Mycophenolate Mofetil [1] [2] [3]
Grade III-IV acute GVHD (by day +180) 0% [1] [2] [3]
Grade II acute GVHD (cumulative incidence at day +100) 17.3% - 21.9% [1] [3] [4]
Moderate/Severe Chronic GVHD (1-year cumulative incidence) 5% [1] [2] [3]
Severe CRS (Grade 2-5) 0% [1] [2]
Any CRS (All Grade 1) 78% [1] [4]
Relapse (2-year cumulative incidence) 14% [1] [2]
Overall Survival (1-year) 80% [1] [2] [3]
GVHD-free, Relapse-free Survival (GRFS) (1-year) 79% [2] [3] [4]
Non-Relapse Mortality (at day +180) 8% [1] [4]

Experimental Protocol and Rationale

For researchers, the key methodological details and scientific rationale behind this trial are outlined below.

  • Trial Design: This was an open-label, single-arm study (ClinicalTrials.gov Identifier: NCT03755414) conducted at the Siteman Cancer Center [1] [2]. The study included a pilot phase (20 patients) and an expansion phase (22 patients) [2].
  • Patient Population: Eligible patients were adults (median age 60 years) with hematologic malignancies (AML 60%, ALL 21%, MDS 10%) undergoing T cell–replete peripheral blood haplo-HCT. All patients with AML and ALL were in complete morphologic remission [2] [3].
  • Conditioning Regimens: Both myeloablative (79% of patients) and reduced-intensity conditioning were allowed [2] [4].
  • Primary Endpoints: The co-primary endpoints were the incidence of primary graft failure and the incidence of grade III-IV acute GVHD [2] [3].
  • Rationale for this compound Selection: this compound, a selective JAK1 inhibitor, was chosen over other JAK inhibitors due to its minimal myelosuppressive profile in preclinical models, making it suitable for the peri-transplant period where blood count recovery is critical [5]. The scientific rationale targets the JAK/STAT pathway, central to the pathophysiology of GVHD and CRS, as it transmits signals from key cytokines like interferon-gamma (IFN-γ) and interleukin-6 (IL-6) [1] [2] [6].

JAK/STAT Signaling and this compound Mechanism

The following diagram illustrates the targeted JAK/STAT signaling pathway and the mechanism of this compound.

G Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_Other Other JAK (e.g., JAK2, TYK2) Receptor->JAK_Other Activates STAT STAT Protein (e.g., STAT1, STAT3) JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Forms Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Drives Effects Cellular Effects: • T-cell Activation • Inflammation • CRS & GVHD Pathogenesis Transcription->Effects Leads to Inhibitor This compound (JAK1 Inhibitor) Inhibitor->JAK1 Inhibits

Comparative Analysis with Other JAK Inhibitors

This compound's profile differs from other JAK inhibitors, particularly in its selectivity, which underlies its efficacy and safety trade-offs.

Drug Primary Target Key Differentiating Features & Clinical Context
This compound JAK1 Minimal myelosuppression; ideal for prophylaxis during engraftment [5]. Effective against CRS and aGVHD in haplo-HCT [1] [4].
Ruxolitinib JAK1/JAK2 FDA-approved for steroid-refractory aGVHD/cGVHD [6]. Broader inhibition can cause cytopenias (anemia, thrombocytopenia) [6].
Baricitinib JAK1/JAK2 (JAK3-sparing) Preclinical models suggest potentially better Treg preservation and less disruption of IL-2 signaling vs. ruxolitinib [6].

Key Insights for Drug Development Professionals

  • Promising Prophylactic Efficacy: this compound combined with PtCy-based prophylaxis shows potential to significantly reduce severe complications like grade 3-4 aGVHD and severe CRS without increasing relapse risk [1] [2] [4].
  • Favorable Myelotoxicity Profile: Its JAK1 selectivity may offer an advantage in transplantation, where preserving stem cell engraftment and hematopoiesis is paramount [5].
  • Context of Use Defines Choice: this compound appears highly suitable for prophylaxis, while ruxolitinib has a established role in treatment of steroid-refractory GVHD [6].

Current evidence for this compound in haplo-HCT is promising but primarily from single-arm studies. The field awaits data from larger, randomized controlled trials to definitively confirm these benefits.

References

Itacitinib JAK1 selectivity compared to other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

JAK Inhibitor Selectivity Overview

The following table summarizes the JAK inhibitor selectivity profiles as reported in the literature. Note that "Itacitinib" is the only one for which a direct, half-maximal inhibitory concentration (IC₅₀) value was found in the search results.

JAK Inhibitor Primary Selectivity Profile Reported IC₅₀ or Fold Selectivity Key Supporting Experimental Evidence
This compound Selective JAK1 inhibitor JAK1 IC₅₀: ~ nM range (specific value not given in results) [1] In vitro and in vivo suppression of IFN-γ-induced STAT1 phosphorylation [2] [3].
Upadacitinib Selective JAK1 inhibitor [4] [5] [6] Information missing Developed to be a JAK1 preferential inhibitor [6]. Effective in clinical trials for atopic dermatitis [5].
Filgotinib Preferential JAK1 inhibitor [4] [6] Information missing Its active metabolite (GS-829845) shows preferential inhibition of the JAK1 pathway [6].
Abrocitinib Selective JAK1 inhibitor [5] Information missing Effective in clinical trials for atopic dermatitis [5].
Tofacitinib Non-selective (JAK1 and JAK3 strong; JAK2 and TYK2 minor) [4] [7] Information missing First-generation, non-selective JAK inhibitor [7].
Baricitinib Non-selective (JAK1 and JAK2 strong; TYK2 moderate; JAK3 minor) [4] [7] Information missing First-generation, non-selective JAK inhibitor [7].
Ruxolitinib JAK1/JAK2 inhibitor [7] [2] [3] Information missing Approved for myelofibrosis and polycythemia vera [7].
Fedratinib Selective JAK2 inhibitor [7] [2] [3] Information missing Classified as a selective JAK2 inhibitor [7] [2].

Experimental Insights into this compound's Selectivity

The search results included a preclinical study that directly compared this compound with a JAK2 inhibitor (Fedratinib) and a JAK1/2 inhibitor (Ruxolitinib), providing functional evidence for its selectivity [2] [3].

  • Experimental Model: The study used two different mouse models of Hemophagocytic Lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome [2] [3].
  • Key Findings on Selectivity:
    • This compound (JAK1 inhibitor) and Fedratinib (JAK2 inhibitor) both suppressed interferon-gamma (IFN-γ)-induced STAT1 phosphorylation, a JAK-STAT pathway marker [2] [3].
    • However, their therapeutic efficacy differed significantly between disease models, indicating that the required JAK inhibition profile depends on the specific immunopathology [2] [3].
    • In one model (CpG-induced HLH), This compound was effective, demonstrating that JAK1 inhibition alone can be sufficient to control certain inflammatory diseases [2] [3].
    • In a more severe viral infection model (LCMV-induced HLH), only Ruxolitinib (JAK1/2 inhibitor) showed excellent efficacy, while this compound and Fedratinib performed suboptimally. This suggests that concurrent inhibition of both JAK1 and JAK2 is necessary to control more complex inflammation [2] [3].

This functional data underscores that selectivity is not just a biochemical measure but has direct consequences for biological activity and potential clinical application.

Core Experimental Protocols for Profiling Selectivity

While the specific protocols for the studies cited above were not detailed in the search results, the determination of JAK inhibitor selectivity typically relies on the following established methodologies:

  • 1. In Vitro Kinase Assays: This is the fundamental method for quantifying selectivity.
    • Methodology: Uses purified JAK kinase domains (JH1) and a substrate. Reactions are run with a range of inhibitor concentrations.
    • Key Measurement: The IC₅₀ value (half-maximal inhibitory concentration) is calculated for each JAK (JAK1, JAK2, JAK3, TYK2). The ratio of IC₅₀ values (e.g., IC₅₀ for JAK2 / IC₅₀ for JAK1) determines the fold selectivity.
  • 2. Cellular Phospho-STAT Assays: This assesses functional inhibition in a more physiologically relevant context.
    • Methodology: Cells are stimulated with cytokines known to signal through specific JAK pairs (e.g., IL-6 for JAK1/JAK2/JAK3, EPO for JAK2). The inhibitor's effect on the phosphorylation of downstream STAT proteins is measured via flow cytometry or Western blot.
  • 3. Preclinical Disease Models: As seen in the this compound study, these models test the functional consequence of selective inhibition in a complex biological system and are critical for informing clinical trial design [2] [3].

JAK-STAT Signaling and Inhibitor Action

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

jaK_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activates STATs STAT Proteins JAKs->STATs Phosphorylates STATs_Dimer STAT Dimer STATs->STATs_Dimer Dimerize Nucleus Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription STATs_Dimer->Nucleus Translocates to JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAKs Blocks ATP-binding site

Key Differentiating Factors in JAK Inhibitor Development

For a researcher, it is critical to understand that "selectivity" is multi-faceted. When comparing molecules, consider these factors beyond a single IC₅₀ ratio:

  • Generational Classification: this compound, Upadacitinib, and Filgotinib are considered second-generation, designed for greater selectivity to potentially improve safety by sparing JAK2-related functions [7] [6].
  • Binding Mode: Most approved JAK inhibitors (including this compound) are reversible, ATP-competitive inhibitors [7]. A newer class of irreversible (covalent) JAK3 inhibitors also exists, which target a unique cysteine residue (Cys909) in JAK3 [7].
  • Clinical Translation of Selectivity: The functional study on this compound demonstrates that JAK1-selectivity is therapeutically valid in some, but not all, inflammatory contexts. The disease pathophysiology itself dictates whether selective or broader JAK inhibition is more effective [2] [3].

References

Itacitinib minimal myelotoxicity in vitro hematopoietic models

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Minimal Myelotoxicity

The primary rationale for itacitinib's reduced myelotoxicity lies in its selective inhibition of JAK1 over JAK2 [1]. Since JAK2 is critically involved in the signaling of hematopoietic growth factors like erythropoietin and thrombopoietin, its inhibition is directly linked to cytopenias (anemia, thrombocytopenia) [2]. This compound's selectivity helps minimize this disruption.

  • Direct Evidence from In Vitro Models: As explained by Dr. Uday R. Popat, this compound was chosen for a phase 2 study in stem cell transplantation specifically because "in in vitro models, it did not cause any suppression of hematopoiesis or myelosuppression" [3]. This low myelotoxicity is crucial in transplantation to allow for donor stem cell engraftment and blood count recovery [3].
  • Comparative Preclinical Data: A 2024 study in mouse models of Hemophagocytic Lymphohistiocytosis (HLH) provided direct comparative data. It confirmed that this compound (a JAK1 inhibitor) and fedratinib (a JAK2 inhibitor) were well-tolerated and effectively suppressed IFN-γ-induced STAT1 phosphorylation in vitro and in vivo. However, this compound did not perform as well as the JAK1/2 inhibitor ruxolitinib in controlling immunopathology in a viral-induced model of primary HLH, suggesting that JAK1 selectivity, while safer for hematopoiesis, may be insufficient for diseases requiring broad JAK1/2 inhibition [4].

Comparison of JAK Inhibitors

The table below summarizes the key differential features of this compound and other JAK inhibitors based on the available data.

Inhibitor Primary Target Key Myelotoxicity Concern Evidence Context Clinical Implication
This compound JAK1 [1] Minimal myelotoxicity [3] In vitro & transplant models [3] Suitable where blood count recovery is critical [3]
Ruxolitinib JAK1/JAK2 [2] Anemia, Thrombocytopenia [2] Approved for MF; dose-limiting in trials [2] Effective but requires monitoring for cytopenias [2]
Fedratinib JAK2 [2] Anemia [2] Approved for MF; clinical trials [2] Potent JAK2 inhibition carries significant anemia risk [2]
Fedratinib (Preclinical) JAK2 [4] Not specifically measured Mouse HLH model; suppressed pSTAT1 [4] Serves as a selective JAK2 inhibitor tool in research [4]

Experimental Workflow for Hematopoietic Assessment

To objectively assess the myelotoxicity profile of an agent like this compound in a preclinical setting, a quantitative hematopoietic reconstitution protocol can be employed. The diagram below outlines the core workflow of such a method, which allows for tracking the generation of mature blood cells from transplanted stem and progenitor cells.

G cluster_pre Pre-Transplant Phase cluster_post Post-Transplant & Analysis HSPCs Harvest Donor HSPCs Precondition Precondition Recipient HSPCs->Precondition Transplant Transplant HSPCs Precondition->Transplant BloodSample Longitudinal Blood Sampling Transplant->BloodSample FlowCytometry Flow Cytometry (Donor Chimerism) BloodSample->FlowCytometry AbsoluteCounts Calculate Absolute Donor Cell Numbers FlowCytometry->AbsoluteCounts Modeling Mathematical Modeling (Accounts for Cell Half-Lives) AbsoluteCounts->Modeling Output Lineage-Specific Reconstitution Capacity Modeling->Output Start Start->HSPCs

Workflow Description: This protocol enables a quantitative comparison of the capacity of different hematopoietic stem and progenitor cells (HSPCs) to regenerate entire blood lineages in vivo [5].

  • Transplant: Donor HSPCs are transplanted into preconditioned recipient mice [5].
  • Sampling & Measurement: Peripheral blood is sampled over time. Flow cytometry is used to determine the proportion of donor-derived cells (chimerism) for major lineages (e.g., RBCs, platelets, granulocytes, B cells, T cells) [5].
  • Quantitative Analysis:
    • Absolute Counts: Donor chimerism percentages are converted into the absolute number of donor-derived cells in the entire recipient mouse using known tissue-distribution factors, moving beyond relative percentages to true quantitative data [5].
    • Modeling Cell Production: A Markov-based birth/death model is applied to account for the vastly different half-lives of mature blood cells. This critical step decouples active cell production by the transplanted HSPCs from the simple accumulation of cells in the blood, providing a clearer picture of the true generative capacity and potential toxicity of a drug on each lineage [5].

Interpretation Guide for Researchers

  • Mechanism is Key: The JAK1 selectivity of this compound is the foundational property explaining its improved hematological safety. When comparing new agents, their selectivity profile is a primary indicator.
  • Context Matters: The reduced myelotoxicity of this compound is a significant advantage in settings like graft-versus-host disease (GVHD) prophylaxis post-transplant, where preserving hematopoiesis is critical [3]. However, this same property may limit its efficacy in certain hyperinflammatory diseases where broader JAK1/2 inhibition is more effective, as seen in the primary HLH mouse model [4].
  • Utilize Quantitative Models: The experimental workflow detailed above provides a robust framework for objectively comparing the myelotoxic effects of this compound against other JAK inhibitors or novel compounds in development.

References

Itacitinib cytokine release syndrome CRS prevention efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Prophylactic Itacitinib

Endpoint This compound (N=23) Placebo (N=23) P-value / Significance
Primary: Grade ≥2 CRS by Day 14 17.4% 56.5% P = .003 [1] [2]
Any Grade CRS (Overall Incidence) 65.2% 87.0% Reported [2]
CRS Intervention with Tocilizumab 17.4% 65.2% Reported [3] [1]
Any Grade ICANS by Day 28 13.0% 34.8% Reported [3] [1]
Best Overall Response Rate (ORR) 78.3% 73.9% Not Significant [3] [1]

Mechanism of Action and Experimental Evidence

This compound (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1) [4]. The rationale for its use in CRS prevention is rooted in its ability to broadly inhibit the signaling of multiple pro-inflammatory cytokines implicated in the CRS cascade.

  • JAK/STAT Pathway and CRS: CRS is driven by excessive immune activation and a massive release of inflammatory cytokines such as IFN-γ, IL-6, IL-10, and others [5] [6]. Many of these cytokines signal through the JAK/STAT pathway, with a central role for JAK1 [5] [7]. By inhibiting JAK1, this compound blocks the downstream signaling of these cytokines, potentially dampening the systemic inflammatory response before it becomes severe [4] [5].
  • Preclinical Models: In vivo studies demonstrated that this compound significantly and dose-dependently reduced levels of CRS-related cytokines. Crucially, at concentrations that effectively suppressed cytokines, this compound did not significantly inhibit the proliferation or antitumor killing capacity of human CAR T-cells in vitro. Furthermore, in an in vivo lymphoma model, the antitumor activity of CD19-CAR T-cells was not compromised by concurrent oral this compound treatment [5].

The following diagram illustrates how this compound targets the JAK/STAT signaling pathway to prevent CRS.

Cytokines Inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 JAK_Other Other JAK Receptor->JAK_Other STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Inflammation Gene Transcription & Inflammatory Response Nucleus->Inflammation This compound This compound This compound->JAK1 Inhibits

Key Clinical Trial Design

The primary evidence comes from the 2-part phase 2 INCB 39110-211 study (NCT04071366) [1].

  • Trial Population: Patients with relapsed/refractory B-cell lymphoma (mostly DLBCL) eligible for treatment with axicabtagene ciloleucel (axi-cel) [1].
  • Intervention & Dosing: Patients were randomized to receive 200 mg of this compound or placebo twice daily. Dosing started 3 days before the CAR T-cell infusion and continued for 26 days thereafter [3] [1].
  • Primary Endpoint: Incidence of grade 2 or higher CRS by day 14, graded according to the ASTCT consensus criteria [1].

Comparison with Alternative Prophylaxis Strategies

The following table compares this compound's profile and available data on other investigated agents for CRS prophylaxis.

Prophylaxis Agent Mechanism of Action Prophylactic Efficacy & Key Findings
This compound Selective JAK1 inhibitor Significantly reduced incidence of Grade ≥2 CRS (17.4% vs 56.5% with placebo); also reduced ICANS [3] [1].
Tocilizumab IL-6 receptor antagonist Not recommended. A study (ZUMA-1) showed prophylactic use led to higher inflammatory cytokines and increased severe ICANS [1].
Anakinra IL-1 receptor antagonist A single-arm study showed promise, but some patients still required rescue therapy; lack of placebo comparator limits strength of evidence [1].

Safety and Clinical Implications

Prophylactic this compound was generally well-tolerated in the studied population [3].

  • Adverse Events: The most common treatment-emergent adverse events included chills, hypokalemia, and decreased neutrophil and lymphocyte counts [3].
  • Cytopenias: A higher incidence of persistent grade 3/4 neutropenia and thrombocytopenia at day 28 was observed in the this compound arm compared to placebo. However, the rates of severe infection were similar between the two groups [2].
  • Clinical Impact: These findings suggest that this compound prophylaxis could reshape the management of CAR T-cell recipients by preventing high-grade toxicities, reducing the need for urgent interventions, and potentially improving healthcare resource utilization [2].

References

Itacitinib safety profile in severe renal impairment patients

Author: Smolecule Technical Support Team. Date: February 2026

Itacitinib Pharmacokinetics and Safety in Renal Impairment

The following table consolidates the key findings from a single-dose, open-label, parallel-group study that compared this compound in participants with normal renal function, severe renal impairment (eGFR <30 mL/min/1.73 m² not on dialysis), and end-stage renal disease (ESRD) on hemodialysis [1] [2].

Parameter Severe Renal Impairment (vs. Normal) ESRD: Dosed Pre-Hemodialysis (vs. Normal) ESRD: Dosed Post-Hemodialysis (vs. Normal) Safety Summary
Cmax (Geometric Mean Ratio [90% CI]) 1.65 [1.13 - 2.39] [1] 0.71 [0.49 - 1.03] [1] 0.83 [0.57 - 1.20] [1] Well tolerated; only 3 grade 1 treatment-emergent adverse events were reported across the study [1].
AUC0-∞ (Geometric Mean Ratio [90% CI]) 2.23 [1.56 - 3.18] [1] 0.81 [0.57 - 1.16] [1] 0.95 [0.66 - 1.35] [1]
Dosing Recommendation No dose adjustment recommended [1]. Can be administered regardless of the timing of hemodialysis [1]. Can be administered regardless of the timing of hemodialysis [1].

Experimental Protocol Overview

The data in the table above were generated from a specific clinical study. Here is a detailed breakdown of its methodology [1]:

  • Study Design: A single-dose, open-label, parallel-group study.
  • Participants & Grouping:
    • Normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10)
    • Severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8)
    • End-stage renal disease (ESRD) (eGFR <30 mL/min/1.73 m², on hemodialysis; n=8). The ESRD group was studied in two periods: dosing 4 hours before a hemodialysis session and dosing 1 hour after a session.
  • Dosing: All participants received a single 300 mg dose (3 x 100 mg sustained-release tablets) of this compound after a medium-fat meal.
  • Pharmacokinetic Sampling:
    • Plasma: Collected before dosing and up to 72 hours after dosing.
    • Urine: Collected from the normal and severe impairment groups over intervals up to 72 hours.
    • Dialysate: Collected during the hemodialysis session in the ESRD group.
  • Bioanalysis: Plasma, urine, and dialysate samples were analyzed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.

The workflow of this study design is illustrated below:

Interpretation and Comparative Context

  • Mechanism of Clearance: The study rationale notes that renal elimination of this compound is minimal, with only about 8.4% of the dose excreted unchanged in the urine. Its elimination occurs primarily via oxidative metabolism mediated by cytochrome P450 (CYP) 3A [1].
  • Safety in a Broader JAKi Class: A 2024 real-world study on other JAK inhibitors (like tofacitinib and baricitinib) in rheumatoid arthritis patients found that JAKis as a class had the lowest drug retention rates due to adverse events in patients with moderate-to-severe renal impairment compared to biologic DMARDs [3]. This highlights that This compound's non-renal clearance may offer a potential advantage in this patient population, though cross-trial comparisons should be made cautiously.

Conclusion for Clinical Practice

The available evidence indicates that:

  • No dose adjustment is recommended for this compound in patients with severe renal impairment or ESRD on hemodialysis [1].
  • This compound can be administered without regard to the timing of hemodialysis [1].
  • The drug was well tolerated in the studied population, with a low incidence of mild adverse events [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

553.19616904 Da

Monoisotopic Mass

553.19616904 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19J3781LPM

Drug Indication

Treatment of acute graft versus host disease

Wikipedia

Itacitinib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Yiu ZZ, Warren RB. Novel Oral Therapies for Psoriasis and Psoriatic Arthritis. Am J Clin Dermatol. 2016 Jun;17(3):191-200. doi: 10.1007/s40257-016-0179-3. PubMed PMID: 26923915.
2: Bissonnette R, Luchi M, Fidelus-Gort R, Jackson S, Zhang H, Flores R, Newton R, Scherle P, Yeleswaram S, Chen X, Menter A. A randomized, double-blind, placebo-controlled, dose-escalation study of the safety and efficacy of INCB039110, an oral janus kinase 1 inhibitor, in patients with stable, chronic plaque psoriasis. J Dermatolog Treat. 2016 Jan 14:1-7. [Epub ahead of print] PubMed PMID: 26769332.
3: Zhang Y, Warren MS, Zhang X, Diamond S, Williams B, Punwani N, Huang J, Huang Y, Yeleswaram S. Impact on creatinine renal clearance by the interplay of multiple renal transporters: a case study with INCB039110. Drug Metab Dispos. 2015 Apr;43(4):485-9. doi: 10.1124/dmd.114.060673. Epub 2015 Jan 20. PubMed PMID: 25605813.
4: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
5.  Liu, Pingli; Wang, Dengjin; Wu, Yongzhong; Cao, Ganfeng; Xia, Michael.  A process for the preparation of key intermediates towards the synthesis of fluorotrifluoromethylisonicotinoylpiperi​dinylpyrrolopyrimidinylpyrazolylazetidin​ylacetonitrile for use as a JAK inhibitor.  U.S. Pat. Appl. Publ. (2014), US 20140256941 A1 20140911.

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